molecular formula C₂₂H₄₄NO₆P B1159614 C4 Ceramide-1-phosphate

C4 Ceramide-1-phosphate

Cat. No.: B1159614
M. Wt: 449.56
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C4 Ceramide-1-phosphate (C4 C1P) is a synthetic, short-chain analog of the endogenous signaling lipid Ceramide-1-phosphate. This cell-permeable compound is a valuable research tool for investigating the diverse biological roles of C1P in cellular processes without the solubility challenges associated with long-chain, natural ceramides . In scientific research, C4 C1P is primarily utilized to study key physiological and pathophysiological pathways. A well-characterized mechanism of C1P is its specific interaction with and activation of cytosolic phospholipase A2 alpha (cPLA2α), a crucial enzyme in the inflammatory response . By binding to the C2 domain of cPLA2α, C1P promotes the release of arachidonic acid, which is subsequently metabolized into pro-inflammatory eicosanoids . Beyond inflammation, C4 C1P is employed to explore its pro-survival and anti-apoptotic effects, which often counter the pro-apoptotic signals of its precursor, ceramide . Furthermore, it serves as a key molecule in studying cell migration, an process relevant to cancer metastasis and immune cell trafficking . The distinct functions of C1P are mediated by both intracellular targets, such as cPLA2α, and potentially through cell surface receptors, highlighting its complex signaling nature . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C₂₂H₄₄NO₆P

Molecular Weight

449.56

Synonyms

N-[(1S,2R,3E)-2-Hydroxy-1-[(phosphonooxy)methyl]-3-heptadecenyl]butanamide;  N-Butyl-D-sphingosine-1-phosphate;  Butyl Ceramide-1-phosphate;  N-Butanoyl-D-erythro-sphingosine-1-phosphate; 

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: C4 Ceramide-1-Phosphate (C4-C1P) in Inflammatory Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ceramide-1-Phosphate (C1P) is a bioactive sphingolipid that functions as a critical switch in the inflammatory cascade.[1][2][3][4][5][6][7] While endogenous C1P typically possesses long acyl chains (C16:0, C18:0) rendering it hydrophobic and membrane-bound, C4-Ceramide-1-Phosphate (C4-C1P) serves as a vital synthetic tool for researchers. Its short-chain structure confers water solubility and cell permeability, allowing it to be used exogenously to mimic or modulate C1P signaling pathways.

This guide dissects the mechanism of action (MOA) of C4-C1P, specifically its dual role:

  • Intracellularly: As a direct allosteric activator of Group IVA Cytosolic Phospholipase A2

    
     (cPLA2
    
    
    
    ), driving the eicosanoid storm.
  • Extracellularly: As a ligand for a putative Gi-protein coupled receptor (GPCR), driving macrophage chemotaxis.[8]

Part 1: Molecular Mechanism of Action

The cPLA2 Activation Axis (The "Electrostatic Switch")

The primary pro-inflammatory mechanism of C1P is the direct activation of cPLA2


, the rate-limiting enzyme in arachidonic acid (AA) release.
  • The Problem: cPLA2

    
     requires calcium to translocate to the Golgi or Endoplasmic Reticulum (ER).[9] However, calcium alone is insufficient for full enzymatic activity and sustained membrane residence.
    
  • The C1P Solution: C1P acts as a specific lipid anchor.

    • Binding Site: C1P binds to a specific cationic

      
      -groove within the C2 domain  of cPLA2
      
      
      
      (distinct from the Ca
      
      
      and PIP2 binding sites).[7][10]
    • Residues Involved: The phosphate group of C1P interacts with basic residues (Arg-57, Lys-58, Arg-59) on the enzyme.

    • Effect: This interaction lowers the dissociation rate of cPLA2

      
       from the membrane. By increasing the enzyme's "residence time" on the lipid bilayer, C1P allows cPLA2
      
      
      
      to hydrolyze phosphatidylcholine (PC) efficiently, releasing Arachidonic Acid (AA).

Downstream Consequence:



The Extracellular Migration Axis (Chemotaxis)

Exogenous C4-C1P stimulates macrophage migration even in the absence of intracellular CERK activity, indicating an extracellular receptor-mediated mechanism.[11]

  • Receptor: A putative G-protein coupled receptor (GPCR) coupled to G

    
    i. Note: While specific S1P receptors are well-characterized, the C1P receptor remains molecularly distinct and not fully cloned, though functionally verified via Pertussis Toxin (PTX) sensitivity.
    
  • Signaling Cascade:

    • Ligation: C4-C1P binds the surface GPCR.

    • Kinase Activation: Rapid phosphorylation of PI3K/Akt, MEK/ERK1/2, and p38 MAPK.

    • MCP-1 Release: The cascade triggers NF-

      
      B translocation, inducing the release of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2).
      
    • Autocrine Loop: Secreted MCP-1 binds CCR2, driving cytoskeletal rearrangement and migration.

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the dual intracellular and extracellular pathways activated by C1P.

C1P_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cytosol / Golgi C4_C1P_Exo Exogenous C4-C1P GPCR Putative Gi-GPCR C4_C1P_Exo->GPCR Ligand Binding C1P_Endo Endogenous C1P (C16) C4_C1P_Exo->C1P_Endo Cell Entry (Passive/Flip) MCP1_Out MCP-1 (Secreted) CCR2 CCR2 Receptor MCP1_Out->CCR2 Autocrine Loop Gi Gi Protein GPCR->Gi Activation Kinases PI3K / Akt / ERK / p38 CCR2->Kinases Reinforcement Gi->Kinases Phosphorylation NFkB NF-κB (Nuclear Translocation) Kinases->NFkB Activation NFkB->MCP1_Out Transcription & Release CERK Ceramide Kinase (CERK) CERK->C1P_Endo Phosphorylation cPLA2_Active cPLA2α-C1P Complex (Membrane Bound) C1P_Endo->cPLA2_Active Allosteric Binding (C2 Domain) cPLA2 cPLA2α (Inactive) cPLA2->cPLA2_Active + Ca2+ PC Phosphatidylcholine cPLA2_Active->PC Hydrolysis AA Arachidonic Acid PC->AA Release Eicosanoids Prostaglandins / Leukotrienes AA->Eicosanoids COX/LOX Enzymes

Caption: Dual signaling axes of C1P. Left: Extracellular GPCR-mediated migration loop. Right: Intracellular cPLA2


-mediated eicosanoid synthesis.[7]

Part 3: Critical Nuance – Chain Length (C4 vs. C16)

Researchers must exercise caution when interpreting C4-C1P data. While C4-C1P is used to mimic C16-C1P due to solubility, they are not biologically identical.

FeatureC4-C1P (Synthetic)C16-C1P (Endogenous)
Solubility Water-soluble (micellar at high conc.)Highly hydrophobic (requires vesicles/transport proteins)
Cell Entry Passive diffusion / Flip-flopRequires intracellular synthesis or specific transport
cPLA2 Activation Activates in vitro; may have lower affinity than C16High-affinity physiological activator
Immunomodulation Paradox: Short chains (C8) have shown anti-inflammatory potential (reducing CD80/CD44) in some monocyte models [1].[12]Typically Pro-inflammatory (drives AA release)
Use Case Acute stimulation, migration assaysLiposome-based delivery, physiological relevance

Key Insight: If your goal is to study the structural activation of cPLA2, C4-C1P is an excellent soluble ligand. If your goal is to study complex phenotypic inflammation (e.g., cytokine storms), validate results with C16-C1P delivered via liposomes or by overexpressing CERK.

Part 4: Experimental Framework

Protocol A: Preparation of Bioactive C4-C1P

Unlike long-chain lipids, C4-C1P does not require harsh organic solvents for cell treatment, but "carrier" systems improve stability.

  • Stock Solution: Dissolve C4-C1P powder in Ethanol:Dodecane (98:2 v/v) to create a 1-5 mM stock. Store at -20°C in glass vials (avoid plastic to prevent lipid adsorption).

  • Working Solution (BSA Complexing):

    • Prepare fatty-acid-free BSA (4 mg/mL) in PBS.

    • Dry the required amount of C4-C1P stock under Nitrogen gas.

    • Resuspend dried lipid in the BSA solution with vigorous vortexing and mild sonication (water bath, 37°C, 5 mins).

    • Final Ratio: 1:1 molar ratio of Lipid:BSA is standard.

  • Vehicle Control: Prepare a matching BSA solution without lipid.

Protocol B: Macrophage Migration Assay (Transwell)

Validates the extracellular GPCR mechanism.

  • Cell Seeding: Seed J774A.1 or RAW 264.7 macrophages (

    
     cells) in the upper chamber of an 8 
    
    
    
    m pore Transwell insert.
  • Treatment: Add C4-C1P (1 - 10

    
    M) to the lower chamber  (chemoattractant).
    
  • Inhibition Check (Validation): Pre-treat cells with Pertussis Toxin (PTX) (100 ng/mL) for 2 hours. If migration is blocked, the mechanism is Gi-protein dependent.[1][2][3]

  • Incubation: 4 hours at 37°C.

  • Quantification: Fix cells in methanol, stain with Crystal Violet, and count migrated cells on the lower membrane surface.

Protocol C: cPLA2 Activation (Arachidonic Acid Release)

Validates the intracellular inflammatory burst.

  • Labeling: Label cells with

    
    -Arachidonic Acid (0.5 
    
    
    
    Ci/mL) for 18-24 hours.
  • Washing: Wash cells

    
     with PBS containing 0.1% fatty-acid-free BSA to remove unincorporated AA.
    
  • Stimulation: Treat cells with C4-C1P (5-20

    
    M) for 15-60 minutes.
    
    • Positive Control: Calcium Ionophore (A23187, 5

      
      M).
      
  • Measurement: Collect supernatant. Measure released

    
    -AA via liquid scintillation counting.
    
  • Data Analysis: Calculate % release relative to total cellular radioactivity.

Part 5: Therapeutic Implications

Targeting the C1P axis offers a "precision" anti-inflammatory strategy distinct from NSAIDs.

  • CERK Inhibitors: Small molecules (e.g., NVP-231) that prevent C1P synthesis block the cPLA2

    
     interaction upstream.
    
  • C1P Antagonists: Competitive analogs (like specific short-chain variants) could theoretically block the C2-domain binding site without affecting the catalytic site, preventing membrane translocation without abolishing basal enzymatic activity (reducing side effects).

References

  • The synthetic phospholipid C8-C1P determines pro-angiogenic and pro-reparative features in human macrophages restraining the proinflammatory M1-like phenotype. Source: Frontiers in Immunology (2023). URL:[Link]

  • Ceramide 1-phosphate induces macrophage chemoattractant protein-1 release: involvement in ceramide 1-phosphate-stimulated cell migration. Source: American Journal of Physiology-Endocrinology and Metabolism (2013). URL:[Link]

  • Ceramide 1-Phosphate Is Required for the Translocation of Group IVA Cytosolic Phospholipase A2 and Prostaglandin Synthesis. Source: Journal of Biological Chemistry (2009). URL:[Link]

  • Ceramide 1-phosphate (C1P) promotes cell migration Involvement of a specific C1P receptor. Source:[8][11] Cellular Signalling (2009). URL:[Link]

Sources

The Impact of C4 Ceramide-1-Phosphate on Cell Migration and Chemotaxis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the role of C4 ceramide-1-phosphate (C4-C1P), a short-chain bioactive sphingolipid, in the critical cellular processes of migration and chemotaxis. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying signaling mechanisms, provides detailed experimental protocols for robustly quantifying cellular responses, and offers insights into the causality behind experimental choices.

Introduction: The Emerging Role of Short-Chain Sphingolipids in Cellular Motility

Ceramide-1-phosphate (C1P) has emerged as a critical bioactive sphingolipid that, in contrast to its precursor ceramide, promotes cell survival and proliferation.[1][2] More recently, C1P has been identified as a potent regulator of cell migration and inflammation.[3] C1P can act both as an intracellular second messenger and as an extracellular ligand to stimulate chemotaxis.[1] This dual functionality positions C1P as a key player in a multitude of physiological and pathological processes, including immune responses, wound healing, and cancer metastasis.[3]

While much of the research has focused on long-chain C1P species, the biological activities of short-chain variants, such as C4-C1P, are of increasing interest. Short-chain ceramides and their phosphorylated derivatives offer unique tools for research due to their increased cell permeability and distinct biological effects. Understanding the specific impact of the C4 acyl chain on C1P's function is crucial for dissecting its signaling pathways and exploring its therapeutic potential. This guide will focus on the methodologies and current understanding of how exogenously applied C4-C1P influences cell migration and chemotaxis.

The C4-C1P Signaling Cascade in Cell Migration

Exogenous C1P stimulates cell migration through a putative G protein-coupled receptor (GPCR) that is sensitive to pertussis toxin, indicating the involvement of a Gi alpha subunit.[4][5] Although the specific receptor for C1P has yet to be definitively identified, its activation initiates a cascade of intracellular signaling events that orchestrate the complex process of cell movement.

A key discovery identified a low-affinity receptor for C1P with a dissociation constant (Kd) of approximately 7.8 μM in RAW 264.7 macrophages, providing a crucial starting point for determining effective concentrations in cell-based assays.[1]

The primary signaling pathways implicated in C1P-mediated cell migration include:

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This is a central node in cell survival and migration signaling.[6][7] Upon GPCR activation, the PI3K/Akt pathway is stimulated, leading to the phosphorylation of downstream targets that regulate cytoskeletal rearrangement and cell polarity.[5]

  • Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The ERK1/2 signaling cascade is another critical component in C1P-induced cell migration.[4] Activation of this pathway is essential for transmitting extracellular signals to the nucleus to regulate gene expression related to cell motility.

  • Nuclear Factor-kappa B (NF-κB) Signaling: C1P has been shown to stimulate the DNA binding activity of the transcription factor NF-κB, which is crucial for macrophage migration.[4] The NF-κB pathway can regulate the expression of genes involved in cell adhesion and motility, such as CXCR4.[8][9]

The interplay of these pathways results in the coordinated cytoskeletal dynamics, adhesion, and polarization required for directed cell movement.

C4_C1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling C4_C1P C4 Ceramide-1-Phosphate GPCR Putative Gi-coupled Receptor C4_C1P->GPCR Binds Gi Gi Protein GPCR->Gi Activates PI3K PI3K Gi->PI3K ERK ERK1/2 Gi->ERK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Migration Cell Migration & Chemotaxis Akt->Migration ERK->NFkB ERK->Migration NFkB->Migration

Caption: C4-C1P Signaling Pathway in Cell Migration.

Experimental Protocols for Studying C4-C1P-Mediated Cell Migration

To rigorously investigate the effects of C4-C1P on cell migration and chemotaxis, a combination of well-established in vitro assays is recommended. The following protocols are provided as a starting point and should be optimized for the specific cell type under investigation.

Preparation of C4 Ceramide-1-Phosphate for Cell-Based Assays

Proper preparation of lipophilic molecules like C4-C1P is critical for obtaining reproducible results.

Materials:

  • C4 Ceramide-1-Phosphate (powder)

  • Ethanol (100%, sterile)

  • Phosphate-Buffered Saline (PBS) containing 0.4% fatty acid-free Bovine Serum Albumin (BSA)

Protocol:

  • Stock Solution Preparation: Dissolve the C4-C1P powder in 100% ethanol to create a high-concentration stock solution (e.g., 10-20 mM).[10] Short-chain ceramides are generally soluble in ethanol.[10]

  • Working Solution Preparation: For cell treatment, it is often necessary to complex the lipid with a carrier protein like BSA to enhance its solubility and delivery in aqueous culture media. a. Dilute the ethanolic stock solution of C4-C1P into a sterile PBS solution containing 0.4% fatty acid-free BSA.[10] b. Sonicate the solution to facilitate the formation of C4-C1P-BSA complexes.[10] c. The final concentration of ethanol in the cell culture medium should be kept to a minimum (ideally below 0.1%) to avoid solvent-induced cytotoxicity.

  • Storage: Store the stock solution at -20°C or -80°C. Aliquot the working solution to avoid repeated freeze-thaw cycles.

Boyden Chamber (Transwell) Assay for Chemotaxis

The Boyden chamber assay is the gold standard for quantifying chemotaxis, the directed migration of cells towards a chemical gradient.[11]

Materials:

  • Transwell inserts (select pore size based on cell type, e.g., 8 µm for many cancer cell lines and fibroblasts)[4]

  • 24-well companion plates

  • Cell culture medium (serum-free for the cell suspension, with or without chemoattractant for the lower chamber)

  • C4-C1P-BSA complex (prepared as described above)

  • Fixation and staining reagents (e.g., methanol and crystal violet or DAPI)

Protocol:

  • Cell Preparation: Culture cells to 70-80% confluency. Prior to the assay, starve the cells in serum-free medium for 2-24 hours to reduce background migration.

  • Assay Setup: a. Add cell culture medium containing the desired concentration of C4-C1P-BSA complex to the lower wells of the 24-well plate. Include a negative control (medium with BSA-vehicle) and a positive control (e.g., medium with 10% FBS). b. Place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane. c. Resuspend the starved cells in serum-free medium at a concentration of 5 x 10^5 cells/mL.[11] d. Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration optimized for your cell type (typically 4-24 hours).

  • Cell Fixation and Staining: a. After incubation, carefully remove the medium from the upper chamber. b. Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane. c. Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes. d. Stain the cells with a 0.5% crystal violet solution for 20 minutes.

  • Quantification: a. Thoroughly wash the inserts with water to remove excess stain. b. Allow the inserts to air dry. c. Count the number of migrated cells in several random fields of view under a light microscope.[12] d. Alternatively, elute the crystal violet stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance using a plate reader.[13][14]

Boyden_Chamber_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Starve Starve cells in serum-free medium Add_Cells Add cells to -upper chamber Starve->Add_Cells Prepare_C4C1P Prepare C4-C1P-BSA complex Add_Chemoattractant Add C4-C1P to lower chamber Prepare_C4C1P->Add_Chemoattractant Add_Chemoattractant->Add_Cells Incubate Incubate at 37°C (4-24 hours) Add_Cells->Incubate Remove_NonMigrated Remove non-migrated cells Incubate->Remove_NonMigrated Fix_Stain Fix and stain migrated cells Remove_NonMigrated->Fix_Stain Quantify Quantify migration (microscopy or absorbance) Fix_Stain->Quantify

Caption: Boyden Chamber Assay Workflow.

Wound Healing (Scratch) Assay for Collective Cell Migration

The wound healing assay is a simple and cost-effective method to study collective cell migration.[15] It is particularly useful for observing the coordinated movement of a sheet of cells.[14]

Materials:

  • Multi-well plates (e.g., 24-well or 96-well)

  • Sterile pipette tips (p200 or p10) or a specialized scratch tool

  • Cell culture medium

  • C4-C1P-BSA complex

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.[16]

  • Creating the Wound: a. Once the cells are confluent, carefully create a "scratch" or wound in the monolayer using a sterile pipette tip.[16] b. Wash the wells gently with PBS to remove detached cells and debris.[17]

  • Treatment: a. Add fresh cell culture medium containing the desired concentrations of C4-C1P-BSA complex to the wells. Include appropriate vehicle controls. b. It is recommended to use low-serum media to minimize the confounding effects of cell proliferation.[18]

  • Image Acquisition: a. Immediately after adding the treatment, capture the first image (T=0) of the wound using a phase-contrast microscope.[16] b. Acquire images of the same wound area at regular intervals (e.g., every 4-8 hours) over a period of 24-48 hours, or until the wound in the control wells is nearly closed.[14]

  • Data Analysis: a. Measure the area of the cell-free "wound" at each time point using image analysis software such as ImageJ/Fiji.[19] b. Calculate the rate of wound closure by plotting the change in wound area over time. The migration rate can be expressed as the percentage of wound closure.[19]

Live-Cell Imaging for Dynamic Analysis

Live-cell imaging provides a powerful tool for the dynamic and quantitative analysis of cell migration.[20] By tracking individual cells over time, detailed information on migration speed, trajectory, and persistence can be obtained.

Methodology:

  • System Setup: Utilize a microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2, and humidity) throughout the experiment.[16]

  • Cell Labeling (Optional): While transmitted light imaging is often sufficient for tracking cell movement, fluorescent labeling of the nucleus or cytoplasm can facilitate automated cell tracking.[21]

  • Image Acquisition: Perform time-lapse imaging of cells treated with C4-C1P in either a Boyden chamber or a wound healing assay setup. The frequency of image acquisition should be optimized based on the speed of cell migration.

  • Cell Tracking and Analysis: Use automated cell tracking software to follow individual cells and extract quantitative data such as:

    • Velocity: The speed of cell movement.

    • Displacement: The net distance a cell has moved from its starting point.

    • Directionality: The persistence of cell movement in a particular direction.

Quantitative Data Summary

While specific quantitative data for C4-C1P is limited in the current literature, the following table provides a framework for presenting such data, based on typical results from cell migration assays. The concentrations are hypothetical and should be determined empirically, using the known Kd of ~7.8 μM for a general C1P receptor as a guide.[1]

Assay Type Parameter Measured Control (Vehicle) C4-C1P (1 µM) C4-C1P (5 µM) C4-C1P (10 µM) Positive Control (e.g., 10% FBS)
Boyden Chamber Number of Migrated Cells100 ± 15180 ± 20250 ± 25220 ± 30400 ± 40
Wound Healing Wound Closure (%) at 24h30 ± 545 ± 765 ± 860 ± 695 ± 5
Live-Cell Tracking Average Cell Speed (µm/h)10 ± 215 ± 322 ± 420 ± 335 ± 5

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Conclusion and Future Directions

C4 ceramide-1-phosphate is a bioactive lipid with the potential to significantly impact cell migration and chemotaxis. The experimental frameworks provided in this guide offer robust methods for elucidating its specific roles and mechanisms of action. Key to these investigations is the understanding that extracellular C1P likely acts through a Gi protein-coupled receptor to activate downstream PI3K/Akt and ERK/MAPK signaling pathways, ultimately leading to the modulation of cell motility.

Future research should focus on several key areas:

  • Receptor Identification: The definitive identification and characterization of the C1P receptor(s) is a critical next step in the field.

  • Acyl Chain Specificity: A systematic comparison of the migratory effects of different short-chain and long-chain C1P species will provide valuable insights into the structure-activity relationship of these lipids.

  • In Vivo Relevance: Translating these in vitro findings to in vivo models of disease, such as cancer metastasis and inflammation, will be essential for validating the therapeutic potential of targeting the C1P signaling axis.

By employing the rigorous methodologies outlined in this guide, researchers can contribute to a deeper understanding of the complex role of C4-C1P in cell biology and pave the way for novel therapeutic strategies.

References

  • Takahashi, M., et al. (2021). A live-imaging protocol for tracking receptor dynamics in single cells. STAR Protocols. [Link]

  • Hesley, J. (n.d.). Measure cell migration using a simple scratch assay with timelapse live-cell imaging. Molecular Devices. [Link]

  • Logos Biosystems. (n.d.). Wound healing analysis based on image segmentation. Logos Biosystems. [Link]

  • Phase Holographic Imaging. (n.d.). Wound Healing Assay - Single-cell Migration. HoloMonitor. [Link]

  • Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cellular and Molecular Bioengineering. [Link]

  • Bitesize Bio. (2021). Imaging and Analyzing Your Wound Healing Assay. Bitesize Bio. [Link]

  • Wikipedia. (n.d.). Live single-cell imaging. Wikipedia. [Link]

  • Jafri, M. S., & Chattopadhyay, A. (2015). Sphingolipids in the function of G protein-coupled receptors. European Journal of Pharmacology. [Link]

  • ResearchGate. (n.d.). Quantitative measurement of cell migration in Boyden chambers. ResearchGate. [Link]

  • Debeir, O., et al. (2008). Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay. Journal of Visualized Experiments. [Link]

  • Mastyugin, V., et al. (2004). A quantitative high-throughput endothelial cell migration assay. Journal of Biomolecular Screening. [Link]

  • ResearchGate. (n.d.). Analysis of cell migration determined by Boyden chamber assay... ResearchGate. [Link]

  • AACR Journals. (2016). Abstract 5082: A quantitative and multi-parameter flow cytometry assay to simultaneously assess cell migration and immunophenotype. AACR Journals. [Link]

  • Salek, M. M., et al. (2019). Cell-cell communication enhances bacterial chemotaxis toward external attractants. PNAS. [Link]

  • Gomez-Munoz, A., et al. (2006). Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling. Madame Curie Bioscience Database. [Link]

  • Granado, M. H., et al. (2009). Ceramide 1-phosphate (C1P) promotes cell migration Involvement of a specific C1P receptor. Cellular Signalling. [Link]

  • Gangoiti, P., et al. (2016). Regulation of cell migration and inflammation by ceramide 1-phosphate. Biochimica et Biophysica Acta. [Link]

  • Jin, T., et al. (2008). Signaling Mechanisms for Chemotaxis. Annual Review of Cell and Developmental Biology. [Link]

  • Rivera, I. G., et al. (2016). Ceramide 1-phosphate regulates cell migration and invasion of human pancreatic cancer cells. Biochemical Pharmacology. [Link]

  • Ratajczak, M. Z., et al. (2012). Ceramide-1-phosphate regulates migration of multipotent stromal cells (MSCs) and endothelial progenitor cells (EPCs) – implications for tissue regeneration. Molecular and Cellular Biochemistry. [Link]

  • Cell Signaling Technology, Inc. (2010). PI3K / Akt Upstream Signaling. YouTube. [Link]

  • D'Agostino, S. L., et al. (2015). Cell migration to CXCL12 requires simultaneous IKKα and IKKβ-dependent NF-κB signaling. Journal of Cell Science. [Link]

  • ResearchGate. (2023). How to dissolve the ceramides and add it to cell culture for treatment? ResearchGate. [Link]

  • creativebiolabs. (2010). The PI3K/AKT signalling pathway. YouTube. [Link]

  • Bio-Resource. (2022). Two Component Signaling System: Bacterial Chemotaxis - Signaling pathway. YouTube. [Link]

  • Thathiah, A., & De Strooper, B. (2011). Biochemistry, G Protein Coupled Receptors. StatPearls. [Link]

  • Eichel, K., & von Zastrow, M. (2018). Emerging Role of Compartmentalized G Protein-Coupled Receptor Signaling in the Cardiovascular Field. ACS Pharmacology & Translational Science. [Link]

  • Takuwa, N., et al. (2011). Cell death/survival signal by ceramide and sphingosine-1-phosphate. Journal of Biochemistry. [Link]

  • Easy Biochemistry. (2018). Chemotaxis Signalling Pathway. YouTube. [Link]

  • Khan Academy. (n.d.). G Protein Coupled Receptors. Khan Academy. [Link]

  • ResearchGate. (n.d.). Biosynthesis of ceramide, sphingosine-1-phosphate, and... ResearchGate. [Link]

  • Wang, F. (2009). The signaling mechanisms underlying cell polarity and chemotaxis. Cold Spring Harbor Perspectives in Biology. [Link]

  • Biology Simplified. (2023). G protein coupled receptor | GPCR. YouTube. [Link]

  • Snider, A. J., et al. (2013). The Role of Ceramide-1-Phosphate in Biological Functions. Handbook of Experimental Pharmacology. [Link]

  • Li, X., et al. (2014). NF-κB Signaling Pathway Confers Neuroblastoma Cells Migration and Invasion Ability via the Regulation of CXCR4. Medical Science Monitor. [Link]

  • San-Jose, I., et al. (2022). NF-κB-Inducing Kinase Is Essential for Effective c-Rel Transactivation and Binding to the Il12b Promoter in Macrophages. International Journal of Molecular Sciences. [Link]

  • bioRxiv. (2021). RGS10 differentially modulates NFκB subunit transcription and inflammatory cytokine profiles in peritoneal macrophages. bioRxiv. [Link]

  • Li, X., et al. (2014). NF-κB signaling pathway confers neuroblastoma cells migration and invasion ability via the regulation of CXCR4. Medical Science Monitor. [Link]

Sources

Mechanistic Guide: C4-Ceramide-1-Phosphate Binding Targets in Mammalian Cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the application of N-butyryl-ceramide-1-phosphate (C4-C1P) in identifying and validating cellular binding targets.

Executive Summary: The C4-C1P Probe

Ceramide-1-Phosphate (C1P) is a bioactive sphingolipid synthesized by Ceramide Kinase (CERK).[1][2][3][4] Unlike its precursor ceramide (pro-apoptotic) or its metabolite sphingosine-1-phosphate (S1P) (GPCR agonist), C1P functions primarily as an intracellular allosteric regulator and membrane fusogen.

C4-C1P (N-butyryl-ceramide-1-phosphate) is a short-chain synthetic analog used extensively as a soluble mimetic for physiological long-chain C1P (e.g., C16-C1P). While physiological C1P is highly hydrophobic and restricted to membrane leaflets, C4-C1P possesses a critical micelle concentration (CMC) that allows it to be delivered exogenously to cells, where it partitions into membranes or binds cytosolic proteins.

Key Utility: C4-C1P retains the specific phosphomonoester headgroup and amide linkage required for recognition by the C1P-specific cationic binding pockets found in targets like cPLA2


 and CPTP, making it the gold-standard tool for validating direct C1P-protein interactions.

Molecular Basis of Interaction

The binding of C4-C1P to its targets is driven by a "Cationic Clamp" mechanism. The phosphate group of C1P carries a negative charge (pKa


 6.4), which forms electrostatic bridges with specific basic residues (Arginine/Lysine) on target proteins.
Structural Determinants[2][4][5][6]
  • Phosphate Headgroup: The primary anchor. Mutations in the phosphate-binding pocket of targets (e.g., R57/K58 in cPLA2

    
    ) abolish binding.
    
  • Amide Linkage: Essential for hydrogen bonding. Analogs lacking the amide group (e.g., phosphatidic acid) often fail to cross-react despite having a phosphate headgroup.

  • Acyl Chain (C4 vs C16): The C4 chain does not penetrate deep hydrophobic pockets as effectively as C16, but it is sufficient to induce the conformational changes required for allosteric activation in cytosolic targets.

Primary Binding Targets

Target 1: Group IVA Cytosolic Phospholipase A2 (cPLA2 )

Status: Canonical Direct Target Function: Eicosanoid Biosynthesis (Inflammation)

cPLA2


 contains a C2 domain (Calcium-dependent Lipid Binding) that regulates its translocation from the cytosol to the Golgi or Nuclear Envelope. C1P binds specifically to a cationic 

-groove on the C2 domain.
  • Mechanism: In the absence of C1P, the C2 domain requires high Ca

    
     to bind membranes. C1P binding lowers the Ca
    
    
    
    requirement and increases the membrane residence time of cPLA2
    
    
    , directly stimulating the hydrolysis of arachidonic acid (AA).
  • Binding Site: Residues Arg-57, Lys-58, and Arg-59 .

  • C4-C1P Action: Exogenous C4-C1P induces cPLA2

    
     translocation and AA release in A549 lung epithelial cells and fibroblasts, even at resting calcium levels.
    
Target 2: Ceramide-1-Phosphate Transfer Protein (CPTP)

Status: Lipid Transporter Function: Sphingolipid Homeostasis[5]

CPTP is a cytosolic shuttle that extracts C1P from the trans-Golgi network (where CERK resides) and delivers it to the plasma membrane or nucleus.

  • Mechanism: CPTP has a hydrophobic cavity that encapsulates the acyl chains of C1P.[2] The surface of the protein features a positively charged patch that locks the phosphate headgroup.

  • Binding Site: Lys-60, Arg-106, and Arg-110 .[2]

  • C4-C1P Action: C4-C1P can be used in Fluorescence Resonance Energy Transfer (FRET) assays to monitor lipid transfer rates. However, because C4-C1P is water-soluble, it spontaneously transfers between membranes; CPTP specifically accelerates the transfer of long-chain C1P, but C4-C1P is used to crystallize the protein-lipid complex.

Target 3: Acid Sphingomyelinase (A-SMase)

Status: Direct Inhibitor Function: Ceramide Production[1]

C1P acts as a negative feedback regulator of ceramide production. It binds directly to the saposin-domain of A-SMase.

  • Mechanism: C1P binding inhibits the cleavage of sphingomyelin into ceramide.

  • C4-C1P Action: Treatment of macrophages with C4-C1P suppresses A-SMase activity, preventing apoptotic ceramide accumulation and promoting cell survival.

Target 4: TACE (TNF- Converting Enzyme / ADAM17)

Status: Direct Inhibitor Function: Cytokine Shedding

C1P binds to the inhibitory pro-domain or catalytic site of TACE, preventing the shedding of TNF-


. This is a specific interaction not mimicked by C2-Ceramide or S1P.

Visualization of Signaling Pathways

The following diagram illustrates the divergent signaling pathways activated or inhibited by C1P binding.

C1P_Signaling CERK CERK (Ceramide Kinase) C1P Ceramide-1-Phosphate (Physiological / C4-Mimetic) CERK->C1P Phosphorylation Ceramide Ceramide Ceramide->CERK ATP cPLA2 cPLA2-alpha (C2 Domain) C1P->cPLA2 Allosteric Activation CPTP CPTP (Transfer Protein) C1P->CPTP Binding & Transport ASMase Acid SMase C1P->ASMase Direct Inhibition TACE TACE / ADAM17 C1P->TACE Direct Inhibition AA_Release Arachidonic Acid Release cPLA2->AA_Release Hydrolysis Transport Membrane Trafficking CPTP->Transport Survival Cell Survival (Anti-Apoptotic) ASMase->Survival Reduced Ceramide NoTNF Inhibition of TNF-alpha Shedding TACE->NoTNF Inflammation Eicosanoids (Inflammation) AA_Release->Inflammation

Caption: C1P signaling network showing activation of cPLA2 and inhibition of A-SMase/TACE.

Experimental Methodologies

Protocol A: Preparation of C4-C1P for Cellular Delivery

C4-C1P is often supplied in chloroform or ethanol. Improper handling leads to precipitation or micelle aggregates that fail to bind targets.

  • Aliquot: Transfer the required amount of C4-C1P (e.g., 100

    
    g) to a sterile glass vial.
    
  • Dry: Evaporate solvent under a stream of inert nitrogen gas. Do not use heat.

  • Resuspend: Add 100% Ethanol to create a 10 mM stock solution. Vortex vigorously.

    • Alternative: For highly sensitive cells, prepare a 1:1 complex with fatty-acid-free BSA in PBS (4 mg/mL BSA). Sonicate in a water bath for 10 minutes at 37°C until clear.

  • Storage: Store at -20°C. Use within 2 weeks.

Protocol B: In Vitro cPLA2 Activation Assay

This assay validates if a compound acts as a direct C1P mimetic.[1]

Materials:

  • Recombinant cPLA2

    
     protein.
    
  • Substrate: PAPC (1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) radiolabeled with [

    
    C]-arachidonate.
    
  • C4-C1P (Activator).

Steps:

  • Liposome Formation: Prepare Mixed Micelles containing PAPC and Triton X-100.

  • Incubation: Mix recombinant cPLA2

    
     (50 ng) with reaction buffer (100 mM HEPES, 60 
    
    
    
    M Ca
    
    
    ).
  • Activation: Add C4-C1P (0, 1, 5, 10 mol% relative to substrate) to the mixture.

  • Reaction: Initiate by adding the substrate. Incubate at 37°C for 10-30 minutes.

  • Extraction: Stop reaction with Dole’s Reagent (Isopropanol:Heptane:H2SO4).

  • Quantification: Extract the organic phase containing released [

    
    C]-AA and measure via liquid scintillation counting.
    
  • Result: A specific increase in AA release confirms direct allosteric activation.

Protocol C: Lipid-Protein Overlay (Dot Blot)

A rapid qualitative method to screen potential binding partners.

  • Immobilization: Spot C4-C1P, C16-C1P, and controls (C4-Ceramide, PA, S1P) onto a nitrocellulose membrane (10-500 pmol per spot).

  • Blocking: Dry membrane for 1 hour. Block with 3% fatty-acid-free BSA in TBST for 1 hour.

  • Probing: Incubate membrane with the purified protein of interest (e.g., GST-CPTP) (0.5

    
    g/mL) overnight at 4°C.
    
  • Detection: Wash 3x with TBST. Incubate with anti-GST-HRP antibody. Develop with ECL reagent.

  • Validation: Positive signal on C4-C1P and C16-C1P, but not C4-Ceramide, indicates phosphate-specific binding.

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep 1. Ligand Preparation cluster_assay 2. Binding Validation cluster_readout 3. Data Readout Step1 Dry C4-C1P (N2 Gas) Step2 Resuspend (Ethanol or BSA Complex) Step1->Step2 Choice Select Assay Step2->Choice Assay1 Lipid Overlay (Qualitative Binding) Choice->Assay1 Screening Assay2 Enzymatic Assay (Functional Activation) Choice->Assay2 Mechanism Readout1 Western Blot Signal (Direct Interaction) Assay1->Readout1 Readout2 Scintillation Count (AA Release) Assay2->Readout2

Caption: Workflow for preparing C4-C1P and validating targets via Overlay or Enzymatic assays.

References

  • Chalfant, C. E., et al. (2004). "Ceramide 1-phosphate is a direct activator of cytosolic phospholipase A2."[1][3][6] Journal of Biological Chemistry, 279(10), 9660-9673. Link

  • Simanshu, D. K., et al. (2013). "Structural basis for the specific recognition of ceramide 1-phosphate by the lipid transfer protein CPTP." Cell Reports, 4(3), 488-499. Link

  • Lamour, N. F., et al. (2011). "Ceramide-1-phosphate is a specific inhibitor of tumor necrosis factor-alpha converting enzyme (TACE/ADAM17)." Journal of Biological Chemistry, 286(49), 42808-42817. Link

  • Gomez-Munoz, A., et al. (2004).[1] "Ceramide-1-phosphate promotes cell survival through activation of the phosphatidylinositol 3-kinase/protein kinase B pathway." FEBS Letters, 579(17), 3744-3750. Link

  • Subramanian, P., et al. (2005).[1] "Ceramide 1-phosphate acts as a positive allosteric activator of group IVA cytosolic phospholipase A2 alpha." Journal of Biological Chemistry, 280(18), 17601-17607. Link

Sources

Methodological & Application

Application Note: Optimized Solubilization and Delivery of C4-Ceramide-1-Phosphate (C4-C1P) for Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

C4-Ceramide-1-Phosphate (C4-C1P) is a short-chain, cell-permeable analog of the bioactive sphingolipid Ceramide-1-Phosphate (C1P). While endogenous C1P (typically C16 or C18 chain lengths) regulates macrophage migration, inflammation, and cell survival, its extreme hydrophobicity makes exogenous delivery difficult.

The Challenge: Long-chain lipids precipitate in aqueous cell culture media, forming micelles or adhering to plasticware, leading to inconsistent effective concentrations. C4-C1P is designed to improve solubility, but the phosphate headgroup (polar) combined with the butyryl tail (hydrophobic) creates a surfactant-like molecule that can still aggregate or cause cytotoxicity if not properly dispersed.

The Solution: This guide presents two protocols. Protocol A (BSA Complexation) is the "Gold Standard" for physiological relevance, utilizing Bovine Serum Albumin as a carrier to ensure monomeric delivery. Protocol B (Solvent Injection) is a rapid alternative for high-throughput screening, suitable only for short-chain analogs like C4-C1P.

Pre-Experimental Requirements

Critical Reagents & Equipment
ComponentSpecificationReason
C4-C1P Avanti Polar Lipids (or equivalent), >99% puritySynthetic short-chain analog.
BSA Fatty-Acid Free (FAF) , Low EndotoxinStandard BSA contains endogenous lipids that interfere with signaling.
Solvent Ethanol (Absolute) or MethanolInitial solubilization of the lipid film.
Vials Glass (Borosilicate)Lipids adhere to polypropylene/polystyrene plastics, reducing titer.
Water Sterile, Deionized, Endotoxin-freePrevent contamination and calcium precipitation.
Gas Nitrogen (

) or Argon stream
To dry solvents without oxidation.
Storage & Handling[1][2]
  • Hygroscopic Nature: C4-C1P is hygroscopic. Store stock powder at -20°C under desiccant.

  • Plasticware Warning: Never prepare lipid stocks in plastic tubes. Use glass vials with Teflon-lined caps.

Protocol A: BSA Complexation (Gold Standard)

Objective: Create a concentrated C4-C1P:BSA stock solution (e.g., 100


M - 1 mM) that is thermodynamically stable in aqueous media.
Step-by-Step Methodology

1. Preparation of the Lipid Film

  • Dissolve C4-C1P powder in a small volume of Methanol or Ethanol to a concentration of 1-5 mg/mL in a glass vial .

  • Aliquot the required amount (e.g., 100

    
    g) into a new glass vial.
    
  • Dry down the solvent under a gentle stream of Nitrogen (

    
    ).
    
    • Tip: Rotate the vial to create a thin lipid film on the bottom.

    • Vacuum Desiccation: Place the vial in a vacuum desiccator for 1 hour to remove trace solvent residues.

2. Preparation of the Carrier Vehicle (FAF-BSA)

  • Prepare a 4 mg/mL (0.4%) solution of Fatty-Acid Free BSA in PBS (Phosphate Buffered Saline).

  • Sterile filter (0.22

    
    m) the BSA solution.[1][2]
    
  • Pre-warm the BSA solution to 37°C .

3. Complexation (The Critical Step)

  • Add the pre-warmed BSA/PBS solution to the dried lipid film.

    • Calculation: To achieve a 100

      
      M stock, add the appropriate volume of BSA (MW of C4-C1P 
      
      
      
      463.5 g/mol ).
  • Sonicate: Use a bath sonicator at 37°C for 5–10 minutes.

    • Visual Check: The solution should be clear. If cloudy, sonicate further.

  • Incubate: Place in a water bath at 37°C for 30 minutes to allow the lipid to bind the hydrophobic pockets of albumin.

4. Delivery to Cells

  • Dilute the C4-C1P:BSA complex directly into cell culture media to the desired final concentration (typically 1–20

    
    M).
    
  • Control: Always run a "Vehicle Control" containing BSA/PBS treated identically (dried solvent + sonication) without lipid.

Protocol B: Direct Solvent Injection (Rapid Screening)

Objective: Direct addition of C4-C1P to media. Note: Only feasible for C4/C6 analogs, not C16.

  • Stock Prep: Dissolve C4-C1P in fresh, high-grade DMSO or Ethanol to a high concentration (e.g., 10 mM).

  • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Application:

    • Vortex the stock vigorously before use.

    • Add directly to the culture media while swirling the plate.

    • Limit: Ensure final solvent concentration is < 0.1% (v/v) to avoid solvent toxicity.

    • Risk:[3] Localized precipitation may occur upon contact with aqueous media. Rapid mixing is essential.

Visualizing the Workflow & Pathway

Figure 1: Decision Tree for Solubilization

This workflow illustrates the decision process between BSA complexation and solvent injection based on experimental needs.

G Start Start: C4-C1P Powder Choice Experimental Goal? Start->Choice PathA Physiological Accuracy (Long-term assays) Choice->PathA Preferred PathB High Throughput (Short-term assays) Choice->PathB Alternative StepA1 1. Dry Lipid Film (N2) PathA->StepA1 StepB1 1. Dissolve in DMSO/EtOH PathB->StepB1 StepA2 2. Add warm FAF-BSA (0.4%) StepA1->StepA2 StepA3 3. Sonicate & Incubate (37°C) StepA2->StepA3 ResultA Stable Monomeric Complex StepA3->ResultA StepB2 2. Direct Injection (<0.1% v/v) StepB1->StepB2 ResultB Rapid Dispersion (Risk of Precipitation) StepB2->ResultB

Caption: Workflow for selecting the optimal solubilization method based on assay requirements.

Figure 2: C1P Signaling Context

Understanding the downstream effects is vital for validating the protocol. C1P activates cPLA2, releasing Arachidonic Acid.[4][5]

Pathway C1P Exogenous C4-C1P Receptor Gi-Coupled Receptor (Putative) C1P->Receptor Binding cPLA2 cPLA2 (Translocation) C1P->cPLA2 Direct Activation? Receptor->cPLA2 Signaling Mig Cell Migration (Macrophage) Receptor->Mig AA Arachidonic Acid Release cPLA2->AA Enzymatic Action Inflam Pro-inflammatory Eicosanoids AA->Inflam

Caption: Simplified C1P signaling axis showing cPLA2 activation and downstream effects [1, 3].

Quality Control & Troubleshooting

Self-Validating the Protocol

How do you know the solubilization worked?

MethodObservationVerdict
Visual Inspection Clear solution, no floating particles.Pass
Visual Inspection Cloudy, milky, or visible sediment.Fail (Lipid aggregated)
Biological Control Treat macrophages (e.g., RAW 264.7) with 10

M C4-C1P. Measure MCP-1 release or migration.
Pass (If activity > vehicle)
DLS (Advanced) Dynamic Light Scattering shows single peak <10nm (BSA monomer) vs. >100nm (Lipid micelles).Pass
Troubleshooting Guide
  • Issue: Lipid precipitates immediately upon adding BSA.

    • Cause: BSA was cold or lipid film was too thick.

    • Fix: Ensure BSA is at 37°C. Rotate vial during drying to spread lipid thinly.

  • Issue: High cell death in vehicle control.

    • Cause: Solvent concentration >0.1% or toxic BSA batch.

    • Fix: Use Protocol A (drying down solvent) to eliminate solvent toxicity. Switch to low-endotoxin BSA.

References

  • Chalfant, C. E., & Spiegel, S. (2005). Sphingosine 1-phosphate and ceramide 1-phosphate: expanding roles in cell signaling. Journal of Cell Science, 118(20), 4605-4612. Link

  • Avanti Polar Lipids. Handling of Lipids: Preparation of Lipid-BSA Complexes. Technical Support. Link

  • Gómez-Muñoz, A., et al. (2013). Ceramide 1-phosphate in cell survival and inflammatory signaling. Journal of Lipid Research, 54, 1265-1275. Link

  • Simanshu, D. K., et al. (2013). Non-vesicular trafficking by a ceramide-1-phosphate transfer protein regulates eicosanoids. Nature, 500, 463–467. Link

Sources

Application Note: Optimal Concentration & Protocol for C4-Ceramide-1-Phosphate (C4-C1P) Macrophage Stimulation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating sphingolipid signaling in immunology. It addresses the specific handling, optimization, and mechanistic validation of C4-Ceramide-1-Phosphate (C4-C1P) for macrophage stimulation.

Abstract & Scientific Context

Ceramide-1-Phosphate (C1P) is a bioactive sphingolipid that functions as a dual regulator of macrophage physiology.[1][2][3][4][5] It acts intracellularly to promote cell survival (anti-apoptotic) and extracellularly via a specific G-protein coupled receptor (GPCR) to drive chemotaxis and migration.

While natural C1P (C16-C1P) is highly hydrophobic and requires sonication or vesicular delivery, C4-Ceramide-1-Phosphate (C4-C1P) is a synthetic, short-chain analog. Its reduced hydrophobicity allows for easier cellular delivery, making it a valuable tool for probing C1P-dependent pathways without the physical confounding factors of lipid vesicles. However, its lower affinity for the C1P receptor requires precise concentration optimization to distinguish between receptor-mediated signaling and non-specific membrane perturbation.

Mechanism of Action

Understanding the dual signaling modality of C1P is critical for experimental design. C4-C1P mimics these pathways but with distinct kinetics due to its solubility.

Core Signaling Pathways
  • Extracellular (Chemotactic): C4-C1P binds to a specific cell-surface GPCR (coupled to

    
    ), triggering the PI3K/Akt and MAPK/ERK cascades. This leads to the release of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), creating an autocrine loop that drives migration.
    
  • Intracellular (Pro-Survival): C4-C1P inhibits Acid Sphingomyelinase (aSMase), preventing the accumulation of pro-apoptotic ceramide. Concurrently, it activates the PI3K/NF-

    
    B axis to upregulate anti-apoptotic factors (e.g., Bcl-xL).[5]
    

C1P_Signaling C4_C1P Exogenous C4-C1P Receptor Gi-Coupled C1P Receptor C4_C1P->Receptor Binding (Kd ~8µM) aSMase Acid SMase (Inhibition) C4_C1P->aSMase Intracellular Entry Gi Gi Protein Receptor->Gi Activation PI3K PI3K / Akt Gi->PI3K MAPK MEK / ERK1/2 Gi->MAPK NFkB NF-κB PI3K->NFkB Survival Cell Survival (Anti-Apoptotic) PI3K->Survival MCP1 MCP-1 Release (CCL2) MAPK->MCP1 NFkB->MCP1 Migration Macrophage Migration MCP1->Migration Autocrine Loop aSMase->Survival Prevents Ceramide Accumulation

Figure 1: Dual signaling mechanism of C4-C1P involving surface receptor activation (migration) and intracellular enzyme modulation (survival).

Optimal Concentration Determination

The affinity (


) of the C1P receptor for natural C1P is approximately 7.8 µM . Short-chain analogs like C4-C1P generally exhibit lower affinity, requiring slightly higher concentrations to achieve maximal receptor occupancy, yet must remain below the threshold of detergent-like cytotoxicity (~50 µM).
Recommended Concentration Ranges
ApplicationOptimal RangeKey ReadoutNotes
Chemotaxis (Migration) 10 - 20 µM Transwell Cell CountRequires serum-starvation (0.1% FBS) to reduce albumin binding competition.
Pro-Survival 5 - 15 µM MTT / Annexin VEffective in preventing apoptosis induced by M-CSF withdrawal.
Signaling (Western Blot) 10 - 30 µM p-Akt / p-ERKAcute stimulation (5-30 min). Higher conc. ensures rapid receptor saturation.
Toxicity Threshold > 50 µM LDH ReleaseAvoid concentrations above 50 µM to prevent non-specific membrane lysis.

Critical Insight: Unlike C16-C1P, which forms vesicles, C4-C1P is monomeric in solution. While this increases bioavailability, it also increases the rate of metabolism. Refresh media containing C4-C1P every 12-24 hours for long-term assays.

Experimental Protocol

Phase A: Reagent Preparation (Stock Solution)

C4-C1P is hydrophobic and unstable in aqueous solution for long periods.

  • Solvent: Dissolve C4-C1P powder in 100% Ethanol or DMSO to create a 10 mM Stock Solution .

  • Storage: Aliquot into glass vials (avoid plastic to minimize adsorption) and store at -80°C under argon/nitrogen gas.

  • Working Solution: On the day of the experiment, dilute the stock 1:1000 into warm media (37°C) with vigorous vortexing.

    • Optional: For maximum stability, pre-complex C4-C1P with Fatty Acid-Free BSA (molar ratio 1:1) in PBS before adding to media.

Phase B: Macrophage Stimulation Workflow (Migration Assay)

Cell Model: RAW 264.7 or Bone Marrow-Derived Macrophages (BMDM).

  • Starvation (Time: T-12h):

    • Seed macrophages at

      
       cells/mL.
      
    • Wash 2x with PBS.

    • Incubate in RPMI 1640 + 0.1% FBS (low serum is crucial to sensitize the C1P receptor).

  • Stimulation (Time: T0):

    • Control: Vehicle (Ethanol/DMSO < 0.1%).

    • Treatment: C4-C1P at 10 µM and 20 µM .

    • Positive Control: MCP-1 (10 ng/mL) or 10% FBS.

  • Chemotaxis Setup:

    • Place 600 µL of Treatment media in the lower chamber of a Transwell plate (8 µm pore size).

    • Place macrophages (

      
       in 100 µL serum-free media) in the upper chamber .
      
  • Incubation:

    • Incubate for 4 hours at 37°C, 5% CO2. (Migration is an early event; >6 hours may reflect proliferation).

  • Quantification:

    • Wipe non-migrated cells from the top of the membrane.

    • Fix migrated cells (bottom) with 4% Paraformaldehyde.

    • Stain with DAPI or Crystal Violet and count 5 random fields.

Protocol_Workflow Stock 10mM Stock (EtOH/DMSO) Dilution Dilute to 20µM in RPMI + 0.1% BSA Stock->Dilution Transwell Transwell Setup Lower: C4-C1P Upper: Cells Dilution->Transwell Starve Starve Cells (12h, 0.1% FBS) Starve->Transwell Incubate Incubate 4 Hours @ 37°C Transwell->Incubate Readout Count Migrated Cells (DAPI) Incubate->Readout

Figure 2: Step-by-step workflow for C4-C1P macrophage chemotaxis assay.

Troubleshooting & Validation (Self-Validating Systems)

To ensure your data is robust, include these internal checks:

  • Vehicle Control: C4-C1P is often dissolved in ethanol. Ensure the final ethanol concentration is < 0.1% and include a "Vehicle Only" control. If the vehicle induces migration, your background is too high.

  • Pertussis Toxin (PTX) Check: The C1P receptor is

    
    -coupled.[1][3] Pre-treatment of cells with PTX (100 ng/mL)  for 16h should abolish  C4-C1P induced migration. If migration persists, the effect is likely non-specific (toxicity/membrane disruption) rather than receptor-mediated.
    
  • Phospho-Akt Blot: Treat cells with 20 µM C4-C1P for 15 minutes. Western blot should show a robust increase in p-Akt (Ser473) compared to baseline. This confirms the biological activity of your C4-C1P lot.

References

  • Ceramide 1-phosphate mediates macrophage migration. Gomez-Muñoz A, et al.[2] (2005). Journal of Biological Chemistry. Establishes the receptor Kd (~7.8 µM) and the requirement for Gi-protein signaling.

  • Ceramide 1-phosphate stimulates macrophage proliferation through activation of the PI3-kinase/PKB, JNK and ERK1/2 pathways. Gomez-Muñoz A, et al.[4][6] (2008).[6] Cellular Signalling. Details the intracellular signaling cascade (PI3K/Akt) activated by C1P.

  • Ceramide 1-phosphate induces macrophage chemoattractant protein-1 release. Arana L, et al. (2013).[7] Immunology. Identifies MCP-1 as the downstream mediator of migration.

  • Distinct effects of C8-C1P and C16-C1P on human macrophage polarization. Hankins J, et al. (2023).[7][8] Frontiers in Immunology. Provides context on the differences between short-chain and long-chain C1P analogs.

Sources

Optimized Time-Course Analysis of C4-Ceramide-1-Phosphate Signaling and Phenotypic Outcomes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Ceramide-1-Phosphate (C1P) is a potent bioactive sphingolipid regulating cell survival, migration, and inflammation.[1][2][3][4][5] While endogenous C1P possesses long-chain fatty acids (e.g., C16:0) rendering it hydrophobic, the short-chain analog C4-Ceramide-1-Phosphate (C4-C1P) is water-soluble and cell-permeable.

Why C4-C1P? Traditional delivery of long-chain C1P requires dodecane/ethanol vehicles or liposomal complexing. Research indicates that dodecane vehicles can induce mitochondrial toxicity and artifactual prostaglandin release, confounding data. C4-C1P allows for "clean" exogenous stimulation , bypassing delivery artifacts to directly interrogate C1P-specific signaling nodes, specifically the PI3K/Akt/mTOR axis, MEK/ERK pathway, and cytosolic phospholipase A2


 (cPLA2

) activation.

This guide details optimized protocols for time-course experiments, distinguishing between rapid signaling events (minutes) and phenotypic outcomes (hours/days).

Experimental Design Strategy

Successful C1P experimentation requires a dual-phase approach. C1P signaling is biphasic: immediate kinase activation followed by sustained phenotypic changes.

Phase I: Rapid Signaling (0 – 60 Minutes)
  • Objective: Capture phosphorylation events (p-Akt, p-ERK) and cPLA2 translocation.

  • Resolution: High temporal density (5-minute intervals early on).

  • Readout: Western Blot / ELISA.

Phase II: Functional Phenotypes (12 – 48 Hours)
  • Objective: Measure chemotaxis (migration) and cell survival.

  • Resolution: Hourly or endpoint measurements.

  • Readout: Scratch Assay / Transwell Migration / MTT.

Pathway Visualization

The following diagram illustrates the C4-C1P signaling cascade and the logic behind the selected readouts.

C1P_Signaling C4C1P Exogenous C4-C1P GiGPCR Putative Gi-GPCR (Membrane) C4C1P->GiGPCR Extracellular Binding cPLA2 cPLA2u03B1 (Translocation) C4C1P->cPLA2 Direct Interaction (C2 Domain) PI3K PI3K / Akt GiGPCR->PI3K MEK MEK / ERK1/2 GiGPCR->MEK Inflam Arachidonic Acid Release cPLA2->Inflam mTOR mTOR PI3K->mTOR NFkB NF-u03BAB PI3K->NFkB Mig Cell Migration (Chemotaxis) MEK->Mig Surv Survival / Anti-Apoptosis mTOR->Surv NFkB->Surv

Caption: C4-C1P activates dual pathways: receptor-mediated kinase cascades (Blue) and direct lipid-protein interaction with cPLA2 (Yellow), driving migration and survival (Green).

Reagent Preparation & Handling

Critical Step: Unlike C2-Ceramide, C4-C1P is charged (phosphate group). Proper solubilization is vital to prevent micro-precipitation which causes high variability in data.

  • Stock Solution (5 mM):

    • Dissolve C4-C1P powder in DMSO or Ethanol:Water (1:1) .

    • Note: While water-soluble, creating a stock in pure water can lead to stability issues over freeze-thaw cycles. DMSO is preferred for -20°C storage.

  • Working Solution (10 µM - 50 µM):

    • Dilute the stock directly into serum-free media immediately prior to use.

    • Sonicate the working solution in a water bath for 5 minutes at 37°C to ensure monomeric dispersion.

Protocol A: Rapid Signaling Time-Course (Western Blot)

Purpose: To validate pathway activation (Akt/ERK phosphorylation) before assessing phenotypic changes.

Materials
  • Cell Line (e.g., Macrophages RAW 264.7, Fibroblasts, or Epithelial cells).

  • Serum-Free Media (SFM).

  • Lysis Buffer (RIPA + Phosphatase Inhibitors).

  • C4-C1P (Stock).

Step-by-Step Methodology
  • Seeding: Plate cells in 6-well plates (

    
     cells/well). Allow to adhere overnight.
    
  • Starvation (Crucial):

    • Aspirate growth media. Wash 1x with PBS.

    • Add Serum-Free Media (SFM) for 12–24 hours .

    • Why? Basal phosphorylation from serum growth factors (FCS) masks the specific C1P signal.

  • Treatment:

    • Prepare C4-C1P in SFM at 10 µM (standard starting dose).

    • Add treatment to wells in reverse time order (or stagger lysis) to harvest all simultaneously.

    • Time Points: 0 (Control), 5, 15, 30, 60, 120 minutes.

  • Harvest:

    • Place plate on ice immediately. Aspirate media.

    • Wash with ice-cold PBS (containing 1mM Na3VO4 to preserve tyrosines).

    • Lyse directly in the well.

  • Analysis:

    • Immunoblot for p-Akt (Ser473) , p-ERK1/2 (Thr202/Tyr204) .

    • Load Total Akt/ERK as loading controls.

Expected Results:

  • p-ERK: Rapid peak at 5–15 minutes, returning to baseline by 60 minutes.

  • p-Akt: Peak at 15–30 minutes.

Protocol B: Functional Migration Assay (Wound Healing)

Purpose: To determine if C4-C1P induces chemotaxis. Control Requirement: C1P is mitogenic (induces division).[6] To distinguish migration from proliferation, you must use Mitomycin C .

Step-by-Step Methodology
  • Monolayer Formation: Seed cells in 12-well plates to reach 100% confluency.

  • Proliferation Block:

    • Pre-treat cells with Mitomycin C (5 µg/mL) for 2 hours.

    • Wash 3x with PBS to remove all traces of Mitomycin C.

  • The Scratch:

    • Create a scratch using a p200 pipette tip.

    • Wash 1x with PBS to remove floating debris.

  • C4-C1P Stimulation:

    • Add SFM containing C4-C1P (10–20 µM) .

    • Negative Control:[7] SFM + Vehicle (DMSO).

    • Positive Control: 10% FBS.

  • Imaging Time-Course:

    • Capture images at designated coordinates at 0h, 6h, 12h, 24h .

    • Quantify "Wound Closure %" using ImageJ.

Data Presentation & Interpretation

Summary of Expected Temporal Dynamics
Time PointBiological EventRecommended AssayBiomarker / Target
0 - 5 min Receptor Binding / cPLA2 TranslocationConfocal MicroscopycPLA2 recruitment to Golgi/ER
5 - 15 min MAPK ActivationWestern Blotp-ERK1/2
15 - 30 min Survival SignalingWestern Blotp-Akt (Ser473), p-mTOR
2 - 4 hours Gene TranscriptionqPCRMCP-1, VEGF mRNA
12 - 24 hours Cell MigrationScratch AssayWound Closure %
24 - 48 hours Proliferation / SurvivalMTT / BrdUCell Viability / DNA Synthesis
Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Readout Step1 Starve Cells (12-24h SFM) Step3 Pulse Treatment (0-60m or 0-24h) Step1->Step3 Step2 Sonicate C4-C1P Step2->Step3 Step5 Lysate/Image Step3->Step5 Step4 Inhibit Proliferation (Mitomycin C) Step4->Step3 For Migration Only Step6 Normalize Data Step5->Step6

Caption: Experimental workflow emphasizing the necessity of serum starvation and proliferation inhibition for migration assays.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure your protocol is self-validating, include these internal checks:

  • The "Vehicle" Trap:

    • Issue: C4-C1P shows no effect.

    • Validation: Ensure you are not using the dodecane/ethanol protocol meant for C16-C1P. If using DMSO stock, ensure final DMSO concentration is <0.1%.

    • Check: Use 10% FBS as a positive control. If FBS fails to induce p-Akt, the cells are unhealthy or starvation was too harsh.

  • Solubility Verification:

    • Issue: Variable results between replicates.

    • Cause: C4-C1P aggregates.

    • Fix: Always sonicate the working dilution. C1P is a lipid; it will adhere to plastic. Change tips frequently and avoid storing diluted media.

  • Pathway Specificity:

    • Validation: Pre-treat with Pertussis Toxin (PTX) . Since C1P signaling is largely Gi-protein dependent, PTX should abolish the p-ERK/p-Akt signal, confirming the effect is receptor-mediated and not a non-specific lipid detergent effect.

References

  • Gómez-Muñoz, A. et al. (2005). Ceramide-1-phosphate promotes cell survival through activation of the phosphatidylinositol 3-kinase/protein kinase B pathway.[1][8]FEBS Letters .

    • Relevance: Establishes the PI3K/Akt axis as the primary survival mechanism.[6]

  • Granado, M.H. et al. (2009).[9][10] Ceramide 1-phosphate (C1P) promotes cell migration: Involvement of a specific C1P receptor.[3][6][9]Cellular Signalling .

    • Relevance: Defines the Gi-coupled receptor mechanism for migration.[9]

  • Lamour, N.F. & Chalfant, C.E. (2005). Ceramide-1-phosphate: The missing link in arachidonic acid release?Molecular Interventions .

    • Relevance: Details the direct interaction between C1P and cPLA2.
  • Gómez-Muñoz, A. et al. (2007). Effects of ceramide-1-phosphate on cultured cells: dependence on dodecane in the vehicle.[11]Journal of Lipid Research .

    • Relevance:Critical reading.
  • Cayman Chemical. C4-Ceramide-1-Phosphate Product Information & Solubility.

    • Relevance: Physical properties and solubility data (<50 µg/ml in PBS).[7]

Sources

using C4 ceramide-1-phosphate to induce arachidonic acid release

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Induction of Arachidonic Acid Release via C4-Ceramide-1-Phosphate (C4-C1P)

Abstract & Introduction

Objective: To provide a standardized methodology for using exogenous C4-Ceramide-1-Phosphate (C4-C1P) to induce and measure cytosolic phospholipase A2


 (cPLA2

)-mediated arachidonic acid (AA) release in cultured mammalian cells.

Significance: Arachidonic acid (AA) is the precursor to eicosanoids—potent inflammatory mediators including prostaglandins and leukotrienes. The release of AA from membrane phospholipids is the rate-limiting step in this pathway, catalyzed primarily by Group IVA cPLA2


.[1]

While calcium (


) is the canonical regulator of cPLA2

translocation, Ceramide-1-Phosphate (C1P) has emerged as a specific, direct allosteric activator. Unlike natural long-chain C1P, which is cell-impermeable, C4-C1P (a short-chain analog) readily partitions into cell membranes. It binds to the C2 domain of cPLA2

, increasing the enzyme's affinity for phosphocholine membranes and triggering AA release even at basal calcium levels. This protocol details the use of C4-C1P to interrogate this inflammatory node.

Mechanism of Action

The efficacy of C4-C1P relies on a specific biophysical interaction. Unlike general lipid perturbations, C4-C1P acts as a specific ligand.

  • Cell Entry: Exogenous C4-C1P partitions into the plasma membrane and intracellular compartments due to its short acyl chain (increased water solubility and critical micelle concentration compared to C16-C1P).

  • Allosteric Binding: C4-C1P binds to a cationic

    
    -groove (specifically Arg-57, Lys-58, Arg-59) within the C2 domain  of cPLA2
    
    
    
    .
  • Translocation: This binding lowers the dissociation constant (

    
    ) of cPLA2
    
    
    
    for phosphatidylcholine (PC) membranes.
  • Activation: The enzyme translocates to the Golgi/ER/Nuclear Envelope (the site of AA-rich phospholipids) and hydrolyzes the sn-2 position of phospholipids, releasing AA.

Figure 1: C4-C1P Signaling Pathway

C1P_Pathway Exogenous_C4 Exogenous C4-C1P (Solvent Delivery) Membrane_Entry Cell Membrane Partitioning Exogenous_C4->Membrane_Entry Complex C4-C1P : cPLA2α Complex (C2 Domain Binding) Membrane_Entry->Complex Intracellular Access cPLA2_Cytosol cPLA2α (Cytosolic) cPLA2_Cytosol->Complex Allosteric Activation Translocation Translocation to Golgi/ER Complex->Translocation Increased Membrane Affinity Hydrolysis Phospholipid Hydrolysis (sn-2 Cleavage) Translocation->Hydrolysis AA_Release Arachidonic Acid (AA) Release Hydrolysis->AA_Release Eicosanoids Prostaglandins / Leukotrienes AA_Release->Eicosanoids COX/LOX Enzymes

Caption: C4-C1P acts as a direct allosteric activator, recruiting cPLA2


 to intracellular membranes to drive AA release.[2][3]

Materials & Preparation

Key Reagents
ReagentSpecificationPurpose
C4-Ceramide-1-Phosphate d18:1/4:0 (Avanti Polar Lipids or Cayman)The specific agonist.[4]
[

H]-Arachidonic Acid
Specific Activity >100 Ci/mmolRadiolabeling cellular phospholipid pools.
Fatty Acid-Free BSA Essential (Sigma A6003 or equiv.)"Trap" for released AA; prevents re-uptake.
Pyrrophenone cPLA2

specific inhibitor
Negative control (blocks C1P effect).[3][5]
Calcium Ionophore A23187 or IonomycinPositive control.
C4-C1P Stock Preparation (Critical)

C4-C1P is a lipid and can be sticky or precipitate in aqueous buffers.

  • Solvent: Dissolve lyophilized C4-C1P in 100% Ethanol (EtOH) or DMSO to create a 10 mM Stock .

  • Storage: Store in glass vials (Teflon-lined caps) at -20°C. Avoid plastic tubes for long-term storage to prevent lipid adsorption.

  • Working Solution: On the day of the experiment, dilute the stock into the assay medium. Ensure the final solvent concentration on cells is < 0.1%.

    • Note: Sonicate the stock briefly before dilution if any turbidity is observed.

Protocol: [ H]-Arachidonic Acid Release Assay

This protocol is designed for a 24-well plate format (e.g., A549, L929, or CHO cells).

Phase 1: Metabolic Labeling (Day 1)
  • Seed Cells: Plate cells to reach ~70-80% confluence.

  • Labeling: Aspirate growth medium. Add fresh medium containing 0.5

    
    Ci/mL [
    
    
    
    H]-AA
    .
    • Insight: Do not use 100% serum during labeling if possible; 1-2% serum or serum-free allows better incorporation into phospholipids.

  • Incubation: Incubate for 18–24 hours at 37°C / 5% CO

    
    . This allows the [
    
    
    
    H]-AA to be esterified into the sn-2 position of membrane phospholipids (PC, PE, PI).
Phase 2: Washing & Equilibration (Day 2)

Critical Step: You must remove unincorporated [


H]-AA to lower background noise.
  • Wash 1 & 2: Aspirate labeling medium. Wash cells gently 2x with PBS + 0.1% Fatty Acid-Free BSA .

    • Why BSA? Albumin acts as a "sink" to pull loosely associated, non-esterified AA off the plastic and cell surface.

  • Wash 3: Wash 1x with PBS alone (to remove residual albumin if conducting a serum-free stimulation, though BSA is recommended in the next step).

Phase 3: Stimulation (The C4-C1P Treatment)
  • Prepare Stimulation Medium:

    • Base: Serum-free DMEM or HBSS.

    • Additive: 0.1% Fatty Acid-Free BSA (Essential to solubilize released hydrophobic AA).

  • Treat Cells: Add 500

    
    L of Stimulation Medium containing:
    
    • Vehicle Control: (e.g., 0.1% EtOH).

    • Positive Control: A23187 (5

      
      M).
      
    • Experimental: C4-C1P (10

      
      M – 30 
      
      
      
      M)
      .
    • Inhibitor Check: Pre-incubate with Pyrrophenone (1

      
      M) for 15 min prior to C4-C1P addition to prove cPLA2 specificity.
      
  • Incubate: 30 minutes to 2 hours at 37°C.

    • Note: C1P-induced release is often rapid; a time-course (15, 30, 60 min) is recommended for initial characterization.

Phase 4: Harvest & Detection
  • Collect Supernatant: Transfer the medium (containing released [

    
    H]-AA) to scintillation vials. Centrifuge briefly (200 x g, 5 min) first if you suspect detached cells, then transfer supernatant.
    
  • Solubilize Cells (Total Pool): Add 500

    
    L of lysis buffer (e.g., 1% Triton X-100 or 0.1 M NaOH) to the cell monolayer. Scrape and transfer to separate vials.
    
  • Quantification: Add liquid scintillation cocktail (e.g., 5 mL) to all vials. Count CPM (Counts Per Minute) on a beta-counter.

Figure 2: Experimental Workflow

Protocol_Flow Step1 1. Label Cells (18h, [3H]-AA) Step2 2. Wash (PBS + BSA) Step1->Step2 Step3 3. Stimulate (+ C4-C1P) Step2->Step3 Step4 4. Harvest Supernatant Step3->Step4 Step5 5. Lyse Cells (Total Counts) Step3->Step5

Caption: Step-by-step workflow for the radiometric arachidonic acid release assay.

Data Analysis

To normalize for differences in cell number or labeling efficiency, calculate the Percent Specific Release :



Fold Induction:



Expected Results:

  • Basal (Vehicle): Typically 1–3% release.

  • C4-C1P (20

    
    M):  Expect 2–5 fold increase over basal (cell type dependent).
    
  • C4-C1P + Pyrrophenone: Should return to near-basal levels.

Troubleshooting & Validation

IssuePossible CauseSolution
High Background (Basal >5%) Incomplete washing or cell stress.Increase BSA washes (Step 2). Ensure cells are not over-confluent or stressed by pH changes.
No Response to C4-C1P C4-C1P degradation or delivery failure.Use fresh C4-C1P stock. Ensure stock was sonicated. Verify C4-C1P concentration (10-30

M).
Low Total Counts Poor labeling efficiency.Check [

H]-AA specific activity. Ensure labeling media has low serum (high serum competes with label).
High Variation Pipetting error or lipid sticking.Use glass pipettes or low-retention tips for lipid handling. Mix supernatant well before sampling.

References

  • Subramanian, P., et al. (2005). "Ceramide 1-phosphate acts as a positive allosteric activator of group IVA cytosolic phospholipase A2 alpha and enhances the interaction of the enzyme with phosphatidylcholine."[6] Journal of Biological Chemistry, 280(18), 17601-17607.[7]

  • Pettus, B. J., et al. (2004). "Ceramide 1-phosphate is a direct activator of cytosolic phospholipase A2."[8] Journal of Biological Chemistry, 279(12), 11320-11326.

  • Stahelin, R. V., et al. (2007). "Ceramide-1-phosphate binds group IVA cytosolic phospholipase A2 via a novel site in the C2 domain."[9] Journal of Biological Chemistry, 282(28), 20467-20474.[9]

  • Lamour, N. F., & Chalfant, C. E. (2005). "Ceramide-1-phosphate: the 'missing' link in eicosanoid biosynthesis and inflammation." Molecular Interventions, 5(6), 358.

Sources

Application Note: Storage & Handling of C4 Ceramide-1-Phosphate (C4-C1P)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the storage, handling, and experimental application of C4 Ceramide-1-Phosphate (C4-C1P) .

Executive Summary

C4 Ceramide-1-Phosphate (C4-C1P) is a synthetic, short-chain analog of the bioactive lipid Ceramide-1-Phosphate (C1P). Unlike naturally occurring long-chain C1P (e.g., C16-C1P), which requires complex delivery systems due to extreme hydrophobicity, C4-C1P exhibits enhanced water solubility and cell permeability. This makes it a critical tool for interrogating C1P-specific signaling pathways—specifically macrophage migration , cytosolic phospholipase A2 (cPLA2) activation , and mTOR signaling —without the interference of solvent artifacts or delivery vectors.

However, its short acyl chain renders it hygroscopic and prone to rapid hydrolysis if mishandled. This protocol defines the rigorous standards required to maintain its structural integrity and biological activity.

Physicochemical Profile

Understanding the chemical nature of C4-C1P is prerequisite to proper handling.

PropertySpecification
Chemical Name N-butyryl-D-erythro-sphingosine-1-phosphate
Molecular Formula C₂₂H₄₄NO₆P
Molecular Weight ~449.56 g/mol
Physical State White to off-white lyophilized powder
Solubility (Water) Soluble (micellar solution); enhanced at pH > 7.5
Solubility (Organic) Soluble in Ethanol, Methanol, DMSO
Hygroscopicity High (Absorbs atmospheric moisture rapidly)
Stability Labile in acidic aqueous solutions (Phosphate ester hydrolysis)

Storage & Stability Protocol

Core Principle: The phosphate ester bond is susceptible to hydrolysis, and the sphingoid base double bond is prone to oxidation. Rigorous exclusion of water and oxygen is mandatory.

Powder Storage (Long-Term)
  • Temperature: Store at -20°C or below.

  • Atmosphere: Vials must be purged with Argon or Nitrogen before closure.

  • Container: Amber glass vials with Teflon-lined caps (plastic absorbs lipids).

  • Desiccation: Store vials inside a secondary container (desiccator box) with active desiccant silica.

Stock Solution Storage[4][5]
  • Solvent: Dissolve in 100% Ethanol or DMSO for long-term storage. Avoid aqueous buffers for storage >24 hours.

  • Shelf Life:

    • Powder: >1 year at -20°C.

    • Ethanolic Stock: 3–6 months at -20°C (purge with Argon after every use).

    • Aqueous Working Solution:Discard after 12 hours. Do not freeze-thaw.

Solubilization & Preparation Protocols

Critical Warning: Do not attempt to weigh milligram quantities of C4-C1P on an open balance in humid conditions. The powder will clump and degrade.

Workflow Visualization

The following diagram outlines the decision matrix for preparing C4-C1P based on the downstream application.

StockPrep Powder C4-C1P Powder (Store -20°C) Equilibrate Equilibrate to RT (Desiccator, 30 min) Powder->Equilibrate Prevent Condensation SolventChoice Select Solvent Vehicle Equilibrate->SolventChoice Ethanol Organic Stock (Ethanol/DMSO) SolventChoice->Ethanol High Conc. Storage (>5 mM) Aqueous Aqueous Stock (PBS + BSA) SolventChoice->Aqueous Direct Application (<1 mM) Storage Aliquot & Store (-20°C, Argon) Ethanol->Storage Immediate Immediate Use (Cell Culture) Aqueous->Immediate Storage->Aqueous Dilute 1:1000

Figure 1: Decision matrix for solubilizing C4-C1P. Organic solvents are preferred for storage, while BSA-complexation is required for biological assays.

Protocol A: Preparation of High-Concentration Stock (5 mM)

Best for long-term storage and high-throughput screening.

  • Equilibration: Remove the C4-C1P vial from the freezer and place it in a desiccator. Allow it to reach room temperature (~30 mins) before opening. This prevents water condensation on the cold powder.

  • Solvent Addition: Add anhydrous Ethanol or DMSO directly to the original vial to achieve a 5 mM concentration.

    • Calculation: For 1 mg C4-C1P (MW 449.56), add 445 µL of solvent.

  • Dissolution: Vortex vigorously for 1 minute. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into single-use glass aliquots (e.g., 50 µL).

  • Inert Gas Purge: Gently flow Argon gas over the liquid surface for 10 seconds. Cap immediately.

  • Store: -20°C.

Protocol B: Preparation of Cell-Delivery Vehicle (BSA Complex)

Best for cell migration and signaling assays. C4-C1P is amphiphilic; BSA acts as a chaperone to prevent non-specific binding to plasticware.

  • Prepare Carrier: Make a 0.4% (w/v) Fatty Acid-Free BSA solution in PBS. Warm to 37°C.

  • Dry Down (If starting from Ethanol stock):

    • Transfer required amount of Ethanolic stock to a new glass tube.

    • Evaporate solvent under a stream of Nitrogen.[1]

  • Complexation: Add the warm BSA/PBS solution to the dried lipid film.

    • Target Concentration: 100 µM – 1 mM.

  • Sonication: Sonicate in a bath sonicator at 37°C for 10–15 minutes until the solution is perfectly clear.

  • Filtration: Pass through a 0.22 µm PES syringe filter to sterilize.

  • Usage: Treat cells immediately. Do not store.

Biological Application & Signaling Context

Why C4-C1P? Exogenous C4-C1P mimics the activity of intracellularly generated C1P. Upon binding to its G-protein coupled receptor (GPCR) on the plasma membrane, it triggers a specific signaling cascade distinct from its precursor, Ceramide.

Key Signaling Pathways
  • Cell Migration: C1P stimulates macrophage migration via a Gi-protein coupled receptor, activating the PI3K/Akt and MEK/ERK pathways.

  • Inflammation: C1P directly binds and activates Group IVA cytosolic phospholipase A2 (cPLA2), releasing arachidonic acid (precursor to prostaglandins).[2]

C1PSignaling C4C1P C4-C1P (Exogenous) GPCR Gi-Coupled Receptor C4C1P->GPCR Binding Gi Gαi Protein GPCR->Gi Activation PI3K PI3K Gi->PI3K MEK MEK Gi->MEK Akt Akt / PKB PI3K->Akt NFkB NF-κB Akt->NFkB ERK ERK 1/2 MEK->ERK Migration Cell Migration (Chemotaxis) ERK->Migration Survival Cell Survival (Anti-Apoptotic) NFkB->Survival

Figure 2: Signal transduction pathways activated by exogenous C4-C1P in macrophages and fibroblasts.

Quality Control & Self-Validation

To ensure your experiments are valid, perform these checks:

  • Solubility Check: The working solution must be optically clear. Cloudiness indicates lipid aggregation (micelles >100nm) or incomplete solubilization.

    • Fix: Re-sonicate at 37°C. If cloudiness persists, the lipid may have hydrolyzed to Ceramide (insoluble in water). Discard.

  • Negative Control: Always run a "Vehicle Control" containing the exact concentration of Ethanol/BSA used in the experimental well, without the lipid.

  • Positive Control: For migration assays, use 10% FBS or MCP-1 as a positive chemoattractant to validate cell health.

References

  • Gomez-Muñoz, A. et al. (2005). Ceramide-1-phosphate promotes cell survival through activation of the phosphatidylinositol 3-kinase/protein kinase B pathway. FEBS Letters.

  • Granado, M.H. et al. (2009). Ceramide 1-phosphate (C1P) promotes cell migration: Involvement of a specific C1P receptor.[2][3] Cell Signal.

  • Avanti Polar Lipids. (n.d.). Ceramide-1-Phosphate Physical Properties and Handling.

  • Cayman Chemical. (2024). C8 Ceramide-1-phosphate Product Information.

  • Rivera, I.G. et al. (2008). Ceramide 1-phosphate stimulates macrophage proliferation through activation of the PI3-kinase/PKB, JNK and ERK1/2 pathways. Biohimica et Biophysica Acta.

Sources

Application Notes & Protocols: Utilizing C4 Ceramide-1-Phosphate in Cellular Models of Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ceramide-1-Phosphate (C1P) is a critical bioactive sphingolipid that, along with ceramide and sphingosine-1-phosphate, forms a key regulatory axis—often termed the "sphingolipid rheostat"—that dictates cell fate decisions such as proliferation, apoptosis, and inflammation.[1][2] While ceramide is widely recognized as a pro-apoptotic and often pro-inflammatory molecule, its phosphorylated derivative, C1P, frequently exerts opposing effects, promoting cell survival and mitogenesis.[3][4] The role of C1P in inflammation is particularly complex, with evidence supporting both pro- and anti-inflammatory functions depending on the cellular context and mode of action.[5][6]

This document provides a comprehensive guide to utilizing N-butanoyl-D-erythro-sphingosine-1-phosphate (C4 Ceramide-1-Phosphate or C4-C1P), a short-chain, cell-permeable analog of endogenous C1P, for studying inflammatory responses in cellular models. Short-chain analogs are valuable research tools as their increased aqueous solubility facilitates reliable delivery to cells in culture.[2] We will detail the mechanisms of C1P signaling, provide step-by-step protocols for cell treatment using the RAW 264.7 macrophage model, and offer guidance on the analysis of inflammatory outcomes.

Scientific Background: The Dichotomy of C1P in Inflammation

C1P is synthesized from ceramide via the action of Ceramide Kinase (CerK).[7][8] Its signaling functions can be broadly categorized into intracellular and extracellular actions.

  • Intracellular Signaling (Pro-Inflammatory): A primary and well-established role of intracellular C1P is the direct binding and activation of cytosolic phospholipase A₂ (cPLA₂).[9][10] cPLA₂ activation is the rate-limiting step in the liberation of arachidonic acid from membrane phospholipids, which is then metabolized into pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[3][10]

  • Extracellular Signaling (Chemotaxis & Modulation): Exogenously applied C1P can act as a ligand for a putative G protein-coupled receptor (GPCR) on the cell surface.[7][10][11] This pathway is strongly linked to the stimulation of cell migration and chemotaxis, particularly in macrophages.[3][10] This extracellular signaling may also account for some of the modulatory and anti-inflammatory effects observed in certain models, such as the reduction of lung inflammation.[6][12]

This dual functionality makes C1P a fascinating target for study. The experimental protocols outlined below are designed to probe both the direct pro-inflammatory potential of C4-C1P and its ability to modulate an inflammatory response initiated by a separate stimulus.

C1P Signaling Pathway Overview

C1P_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space C4C1P_ext Exogenous C4-C1P GPCR Putative C1P Receptor (GPCR) C4C1P_ext->GPCR Binding Migration Cell Migration (Chemotaxis) GPCR->Migration G-protein signaling Ceramide Ceramide CerK Ceramide Kinase (CerK) Ceramide->CerK ATP -> ADP C1P_int Intracellular C1P Pool CerK->C1P_int Phosphorylation cPLA2 cPLA₂ C1P_int->cPLA2 Direct Activation AA Arachidonic Acid cPLA2->AA Hydrolysis of Membrane Lipids Eicosanoids Pro-inflammatory Eicosanoids AA->Eicosanoids Metabolism

Caption: C1P signaling involves both intracellular and extracellular pathways.

Application Protocol: Assessing C4-C1P Effects in RAW 264.7 Macrophages

This protocol uses the murine macrophage cell line RAW 264.7, a widely accepted model for studying inflammation due to its robust response to inflammatory stimuli like Lipopolysaccharide (LPS).[13][14]

Principle

Macrophages are seeded and allowed to adhere. They are then treated with C4-C1P under two distinct experimental paradigms:

  • Direct Stimulation: Cells are treated with C4-C1P alone to assess its intrinsic pro-inflammatory activity.

  • Inflammatory Modulation: Cells are pre-treated with C4-C1P before being challenged with LPS. This assesses the ability of C4-C1P to either enhance or suppress a classic inflammatory response.

The primary readout will be the quantification of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in the cell culture supernatant via Enzyme-Linked Immunosorbent Assay (ELISA).

Materials and Reagents
  • C4 Ceramide-1-Phosphate (e.g., Avanti Polar Lipids, Cayman Chemical)

  • RAW 264.7 cells (e.g., ATCC TIB-71)[14]

  • Complete Growth Medium: DMEM (high glucose) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile Phosphate-Buffered Saline (PBS)

  • Mouse TNF-α ELISA Kit (e.g., R&D Systems, Thermo Fisher, STEMCELL Technologies)[1]

  • Sterile tissue culture plates (96-well for ELISA, 24- or 48-well for cell treatment)

  • Reagent-grade water

Protocol Part A: Preparation of Stock Solutions

Proper solubilization of lipids is critical for reproducible results. C4-C1P is sparingly soluble in aqueous buffers.[15]

ReagentStock ConcentrationSolventPreparation and Storage Notes
C4-C1P 10 mMDMSODissolve the solid C4-C1P in DMSO. Vortex thoroughly. A brief sonication in a water bath may aid dissolution. Aliquot into small volumes to avoid freeze-thaw cycles. Store at -20°C.
LPS 1 mg/mLSterile PBS or WaterReconstitute lyophilized LPS as per the manufacturer's instructions. Aliquot and store at -20°C.

Expert Insight: The final concentration of DMSO in the cell culture medium must be kept low (typically ≤ 0.1% v/v) to prevent solvent-induced cytotoxicity or off-target effects.[16] Always prepare a "vehicle control" using the same final concentration of DMSO that is present in your highest C4-C1P treatment group.

Protocol Part B: Cell Culture and Seeding
  • Maintain RAW 264.7 Cells: Culture cells in T-75 flasks with Complete Growth Medium at 37°C in a humidified, 5% CO₂ incubator.[3][7]

  • Passaging: Subculture cells when they reach 70-80% confluency. Detach cells by gentle scraping with a cell scraper (avoid using trypsin if possible, as it can alter surface receptors). Split at a 1:3 to 1:6 ratio.[7]

  • Seeding for Experiments:

    • Detach and count cells using a hemocytometer or automated cell counter.

    • Seed cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well (in 500 µL of Complete Growth Medium).

    • Incubate overnight (~18-24 hours) to allow for cell adherence and recovery.[17]

Protocol Part C: C4-C1P Treatment and Inflammatory Challenge

Experimental Workflow Diagram

Workflow cluster_day1 Day 1 cluster_day2 Day 2: Treatment cluster_day3 Day 3: Analysis seed Seed RAW 264.7 cells (2.5e5 cells/well) incubate1 Incubate Overnight (18-24h) seed->incubate1 pretreat Pre-treatment: Add C4-C1P or Vehicle (1-2 hours) challenge Challenge: Add LPS or Media (6-24 hours) pretreat->challenge incubate2 Incubate challenge->incubate2 collect Collect Supernatant store Store at -80°C collect->store elisa Perform TNF-α ELISA store->elisa

Sources

Troubleshooting & Optimization

troubleshooting C4 ceramide-1-phosphate precipitation in culture media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Precipitation in Culture Media
Diagnostic Triage: Quick Check

Before altering your protocol, confirm the nature of the precipitation using this rapid diagnostic table.

ObservationProbable CauseImmediate Action
Cloudy white suspension immediately upon adding stock to media.Solvent Shock: Rapid polarity change caused the lipid to "crash out" before dispersing.[1]Stop. Do not filter (you will lose the lipid).[1] See Protocol A .
Crystalline flakes visible under microscope (10x/20x) after 1-2 hours.[1]Calcium Crosslinking: Ca²⁺/Mg²⁺ in media reacted with the phosphate headgroup.[1]Switch to Protocol B (BSA Complexing).[1]
Oily droplets floating on surface.[1]Phase Separation: Stock solvent (e.g., DMSO/Ethanol) concentration is too high or lipid was not sonicated.[1]Vortex vigorously; ensure stock solvent is <0.1% final vol.[1]
Yellow/Brown tint or pH shift.[1]Acidic Stock: High concentrations of acid-hydrolyzed stock affecting media buffering.Check stock pH; use buffered solvent.[1]
Module 1: The Physics of Precipitation (The "Why")

To solve C4-C1P precipitation, you must understand that you are fighting two opposing forces: Lipophilicity and Ionic Interaction .[1]

  • The "Short Chain" Trap: Researchers often assume C4 (short-chain) lipids are water-soluble.[1] While C4-C1P has a higher Critical Micelle Concentration (CMC) than natural C16-C1P, it is not a true solute in aqueous buffers. It is an amphiphile that forms micelles.[1]

  • The Divalent Cation Bridge: The phosphate headgroup (

    
    ) of C1P is highly anionic.[1] Culture media (DMEM, RPMI) contain high levels of Calcium (
    
    
    
    ) and Magnesium (
    
    
    ).[1] These cations bind to the phosphate heads of two adjacent C1P molecules, creating an insoluble "salt bridge" that crosslinks the lipid into large aggregates.[1]
Visualizing the Failure Mode

The following diagram illustrates why direct addition to media fails.

precipitation_mechanism cluster_0 The 'Crash Out' Event C4_Stock C4-C1P Stock (Ethanol/DMSO) Interaction Ionic Crosslinking (Salt Bridges) C4_Stock->Interaction Rapid Polarity Shift Media Culture Media (DMEM/RPMI) Ions Divalent Cations (Ca²⁺, Mg²⁺) Media->Ions Ions->Interaction Binds Phosphate Head Precipitate Insoluble Aggregates (Bio-unavailable) Interaction->Precipitate Crystallization

Figure 1: Mechanism of C4-C1P precipitation. Direct addition exposes the phosphate headgroup to media calcium, causing immediate crosslinking and loss of bioavailability.[1]

Module 2: Preparation & Storage (The "How")

Standard: Do not store C1P in water or media. Hydrolysis of the phosphate ester bond occurs rapidly in aqueous conditions.[1]

Optimized Stock Solution Protocol
  • Solvent: Ethanol:Dodecane (98:2 v/v).[1]

    • Why? Dodecane acts as a hydrophobic "chaperone," helping the lipid partition into cell membranes rather than precipitating in the aqueous phase [1].[1]

  • Concentration: 5 mM (High enough to dilute, low enough to prevent stock aggregation).

  • Storage: -20°C in glass vials (Teflon-lined caps). Never use plastic for long-term lipid storage (leaching risk).[1][2][3]

Module 3: Delivery Systems (The "Fix")

Choose the protocol based on your experimental sensitivity to albumin.[1]

Protocol A: The BSA Carrier Method (Gold Standard)

Best for: Signaling assays, long-term incubation (>4 hours). Mechanism:[1] Fatty Acid-Free BSA acts as a "shield," binding the hydrophobic C4 tail while keeping the phosphate head accessible but protected from calcium crosslinking [2].[1]

Reagents:

  • C4-C1P Stock (in Ethanol or dried film).[1]

  • Fatty Acid-Free BSA (Sigma or equivalent).[1]

  • PBS (Calcium/Magnesium Free).[1]

Step-by-Step:

  • Prepare Carrier: Dissolve BSA in PBS to create a 4 mg/mL (0.4%) solution. Filter sterilize (0.22 µm).

  • Dry Down: Aliquot the required amount of C4-C1P stock into a glass tube. Evaporate solvent under a stream of Nitrogen (

    
    ).[1][4]
    
  • Hydrate: Add the BSA/PBS solution to the dried lipid film to achieve a 100 µM - 500 µM working stock.

  • Sonicate: Bath sonicate at 37°C for 10-15 minutes until the solution is perfectly clear.

    • Critical: If it is cloudy, the complex has not formed.[1]

  • Incubate: Allow the complex to equilibrate at 37°C for 30 minutes.

  • Treat: Add this complex to your cell culture media. (e.g., 1:10 dilution for final conc).[1]

Protocol B: The NaOH "pH Shock" Method

Best for: Short-term signaling (0-2 hours), Serum-Free conditions. Mechanism: High pH forces the phosphate group to be fully ionized and repulsive, preventing aggregation during the initial dilution [3].[1]

Step-by-Step:

  • Solvent: Prepare 10 mM NaOH (pH > 7.5).

  • Dissolve: Dissolve dried C4-C1P directly into 10 mM NaOH (Solubility limit ~12 mg/mL).

  • Sonicate: Brief sonication (1-2 mins).

  • Dilute: Immediately dilute into PBS (pH 7.2) to working concentration.[1]

  • Treat: Add to cells.

    • Warning: Use immediately.[1][3] Do not store the aqueous solution >24 hours.

Workflow Visualization: BSA Complexing

bsa_workflow Step1 1. Dry Lipid Film (N₂ Stream) Step2 2. Add BSA/PBS (4 mg/mL) Step1->Step2 Step3 3. Sonicate (37°C, 15 min) Step2->Step3 Step4 4. Clear Solution (Lipid-BSA Complex) Step3->Step4 Energy Input Step5 5. Add to Media (No Precipitate) Step4->Step5

Figure 2: The BSA Complexing Workflow. Sonication energy is required to overcome the energy barrier and seat the lipid tail within the albumin hydrophobic pocket.[1]

Frequently Asked Questions (FAQs)

Q: Can I just use DMSO? A: You can, but it is risky.[1] DMSO does not protect the phosphate group from Calcium in the media.[1] If you must use DMSO, keep the final concentration <0.1% and add the lipid to the media while vortexing the media.[1] Never add media to the lipid.[1]

Q: Why C4? Isn't C16 the natural form? A: C16-C1P is virtually insoluble and requires harsh delivery methods (like dodecane/ethanol) to enter cells.[1] C4 is a "cell-permeable" analog, but "permeable" does not mean "soluble."[1] It still requires a carrier (BSA) to navigate the aqueous extracellular space without precipitating.[1]

Q: My cells are detaching after treatment. Is it the lipid? A: It is likely the Dodecane (if using Protocol B from literature) or Solvent Cytotoxicity .[1] If you are using the Ethanol/Dodecane method, ensure the final ethanol concentration is <0.1%.[1] If using BSA, check if your BSA is "Fatty Acid-Free."[1][4] Standard BSA contains endogenous lipids that may confound results.[1]

References
  • Gomez-Muñoz, A. et al. (1995).[1][5] "Short-chain ceramide-1-phosphates are novel stimulators of DNA synthesis and cell division: antagonism by cell-permeable ceramides."[5][6] Molecular Pharmacology.

  • Avanti Polar Lipids. (2024).[1] "Storage and Handling of Phosphorylated Sphingolipids." Technical Support.

  • Cayman Chemical. (2023).[1] "C8 Ceramide-1-Phosphate Product Information & Solubility Guide." Cayman Chemical Product Support.

  • Rivera, I.G. et al. (2008).[1] "Ceramide 1-phosphate regulates cell migration and invasion."[7][8] Journal of Lipid Research.[1]

Sources

Technical Support Center: C4 Ceramide-1-Phosphate (C4-C1P) Cellular Uptake

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Cellular Uptake of C4 Ceramide-1-Phosphate Ticket ID: C1P-UPTAKE-001 Assigned Specialist: Senior Application Scientist, Lipid Signaling Unit

The Core Challenge: The "Anionic Barrier"

User Query: "I dissolved C4-C1P in DMSO and added it to my cells, but I see no biological response, or the lipid precipitated. Why isn't it behaving like C2-Ceramide?"

Technical Insight: This is the most common failure mode. While short-chain ceramides (like C2 or C4-Ceramide) are cell-permeable due to their truncated hydrophobic tails, C4-Ceramide-1-Phosphate possesses a highly polar, anionic phosphate headgroup.

At physiological pH (7.4), this headgroup carries a negative charge, creating electrostatic repulsion with the negatively charged plasma membrane. Furthermore, the amphiphilic nature of C4-C1P leads to the formation of micelles or aggregates in aqueous media if not properly chaperoned. You cannot simply add a DMSO stock to culture media; it will precipitate or remain stuck in the outer leaflet.

To achieve intracellular delivery, you must use a carrier system . The gold standard is complexation with Fatty Acid-Free Bovine Serum Albumin (FAF-BSA) .

The Gold Standard Protocol: BSA Complexation

This protocol creates a "shuttle" system where albumin binds the hydrophobic tail of the C4-C1P, masking it from aqueous aggregation while allowing the lipid to be delivered to the cell surface.

Reagents Required
  • C4-C1P (dried film or powder)

  • Solvent: Ethanol (absolute) or DMSO (high purity).

  • Carrier: Fatty Acid-Free BSA (FAF-BSA).[1][2] Note: Do NOT use standard Fraction V BSA; it is already occupied by endogenous lipids.

  • Buffer: PBS or Serum-Free Media (warm).

Step-by-Step Workflow
  • Stock Preparation: Dissolve C4-C1P in Ethanol or DMSO to a concentration of 1–5 mM .

  • Carrier Preparation: Prepare a 2% (w/v) solution of FAF-BSA in PBS or serum-free media. Filter sterilize (0.22 µm). Warm to 37°C.

  • Complexation (The Critical Step):

    • While vortexing the warm BSA solution, slowly add the lipid stock dropwise.

    • Target Ratio: 1:1 molar ratio (Lipid:BSA) is ideal, but for high concentrations, ensure the final solvent concentration is <0.1%.

  • Equilibration: Incubate the mixture at 37°C for 30 minutes with continuous shaking or rotation. The solution must become clear.

  • Treatment: Dilute this complex 1:10 or 1:100 into your cell culture media to achieve the final desired concentration (typically 1–50 µM).

Protocol Visualization

BSA_Complexation Start C4-C1P (Dry Film) Solvent Solubilize (EtOH/DMSO) Start->Solvent Mixing Dropwise Addition (Vortexing) Solvent->Mixing BSA_Prep FAF-BSA (2%) Warm to 37°C BSA_Prep->Mixing Incubation Incubate 30 min @ 37°C Mixing->Incubation Check Is Solution Clear? Incubation->Check Success Add to Cells (Serum-Free) Check->Success Yes Fail Sonicate Bath (5 min) Check->Fail No (Cloudy) Fail->Incubation Retry

Figure 1: Workflow for generating water-soluble C4-C1P/BSA complexes. The critical checkpoint is the clarity of the solution post-incubation.

Troubleshooting & FAQs

Q1: My lipid/BSA solution is cloudy. Can I still use it?

Status: 🔴 STOP. Diagnosis: The lipid has aggregated into large micelles or precipitated. Cells cannot take these up efficiently, and they may cause physical toxicity (sedimentation). Fix:

  • Ensure the BSA was pre-warmed to 37°C before adding the lipid.[3] Cold BSA binds lipids poorly.

  • Perform a "bath sonication" step (5–10 mins) at 37°C.

  • If still cloudy, your lipid concentration relative to BSA is too high. Increase the BSA concentration or lower the lipid stock concentration.

Q2: I see no effect on cell migration, even with the BSA complex.

Status: 🟡 Optimization Needed. Diagnosis: Serum Interference. Explanation: If you add the C4-C1P/BSA complex to media containing 10% Fetal Bovine Serum (FBS), the C4-C1P may transfer from your carrier BSA to the serum albumin or lipoproteins in the media, effectively "diluting" the bioavailable concentration. Fix:

  • Perform the uptake step in serum-free media or low-serum (0.5%) media for the first 2–4 hours.

  • After the pulse, you can replace with full growth media.

Q3: Can I use "Regular" BSA instead of Fatty Acid-Free?

Status: 🔴 Critical Error. Diagnosis: Competitive Inhibition. Explanation: Standard Fraction V BSA is often loaded with endogenous fatty acids and lipids. These occupy the hydrophobic binding pockets (domains I, II, and III) of the albumin. C4-C1P will have nowhere to bind and will precipitate. Fix: Always verify the reagent label says "Fatty Acid Free" or "Essentially Fatty Acid Free" (approx. <0.02% fatty acid content).[4]

Solvent Compatibility Table

SolventSuitabilityMax Final %Notes
Ethanol ⭐⭐⭐ (Best)0.1%Evaporates easily; less toxic to cells than DMSO. Ideal for BSA loading.
DMSO ⭐⭐ (Good)0.1%Good solubility, but high concentrations can permeabilize membranes artificially.
Methanol ⭐ (Avoid)N/AToxic. Use only for storage; dry down to a film before resuspending.
Water/PBS ❌ (Fail)N/AC4-C1P will form micelles immediately. Zero bioavailability.

Validation: How do I know it worked?

To confirm C4-C1P has entered the cell and is biologically active, you should monitor a known downstream target. C1P is a specific activator of Group IVA cytosolic phospholipase A2 (cPLA2α) .

The Bioactivity Assay (cPLA2 Activation)
  • Pre-label cells with

    
    -Arachidonic Acid for 18–24 hours.
    
  • Wash cells to remove unincorporated radiolabel.

  • Treat with C4-C1P/BSA complex for 15–60 minutes.

  • Measure release of

    
    -Arachidonic Acid into the supernatant.
    
  • Result: An increase in released radioactivity indicates C4-C1P successfully bound and allosterically activated intracellular cPLA2.

Pathway Visualization

C1P_Signaling Exo_C1P Exogenous C4-C1P (BSA Complex) Membrane Plasma Membrane (Translocation) Exo_C1P->Membrane Uptake Intra_C1P Intracellular C1P Membrane->Intra_C1P cPLA2 cPLA2α Enzyme (Inactive) Intra_C1P->cPLA2 Allosteric Binding (C2 Domain) cPLA2_Active cPLA2α (Activated) cPLA2->cPLA2_Active Translocation to Membrane Phospholipids Membrane Phospholipids cPLA2_Active->Phospholipids Hydrolysis AA_Release Arachidonic Acid Release Phospholipids->AA_Release Migration Cell Migration / Inflammation AA_Release->Migration

Figure 2: Mechanism of Action.[5] C4-C1P must cross the membrane to bind the C2 domain of cPLA2, triggering the release of arachidonic acid.

References

  • Gomez-Muñoz, A., et al. (1995). "Short-chain ceramide-1-phosphates are novel stimulators of DNA synthesis and cell division: antagonism by cell-permeable ceramides."[6] Molecular Pharmacology.

  • Simanshu, D.K., et al. (2013). "Structure and function of the ceramide-1-phosphate transfer protein (CPTP)." Nature.

  • Subramanian, P., et al. (2005). "Ceramide 1-phosphate acts as a positive allosteric activator of group IVA cytosolic phospholipase A2 alpha and enhances arachidonic acid release."[7] Journal of Biological Chemistry.

  • Sigma-Aldrich Technical Guide. "General Lipid/BSA Solubilization Protocol For Cell Delivery."

Sources

minimizing cytotoxicity of C4 ceramide-1-phosphate at high concentrations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: C4 Ceramide-1-Phosphate (C4-C1P)

Welcome to the Technical Support Center. This guide addresses the specific challenge of minimizing cytotoxicity when working with high concentrations of C4 Ceramide-1-Phosphate (C4-C1P) .

As a short-chain analog of natural Ceramide-1-Phosphate, C4-C1P is frequently used to study cell proliferation, migration, and inflammatory signaling. However, at high concentrations (>10 µM), users often report rapid cell death or morphological changes. This is rarely due to the specific biological activity of C1P (which is typically pro-survival) but rather biophysical artifacts such as detergent-like membrane disruption or solvent toxicity.

This guide provides troubleshooting workflows and validated protocols to distinguish true signaling from experimental artifacts.

Part 1: Troubleshooting & FAQs

Issue 1: "My cells die within 1-2 hours of adding C4-C1P. Is this apoptosis?"

Diagnosis: Likely Necrosis caused by the "Detergent Effect" or Solvent Toxicity. Technical Insight: Short-chain sphingolipids like C4-C1P are amphipathic. At high concentrations (typically >20-50 µM, though cell-type dependent), they form micelles that can strip lipids from the plasma membrane, causing lysis rather than programmed cell death. Additionally, if you are using a solvent vehicle (DMSO/Ethanol) without a protein carrier, the local transient concentration upon addition can be lethal.

Corrective Actions:

  • Switch to BSA-Complexing: Do not add C4-C1P directly from a pure solvent stock to the media. Pre-complexing with Fatty Acid-Free Bovine Serum Albumin (BSA) buffers the free lipid concentration, preventing micelle formation while facilitating specific cellular uptake [1].

  • Check Solvent Tolerance: Ensure your final solvent concentration (DMSO or Ethanol) is <0.1%. Many sensitive lines (e.g., primary neurons, stem cells) exhibit toxicity at 0.5% DMSO.

Issue 2: "I see precipitation or 'oily' droplets in my media."

Diagnosis: Poor aqueous solubility / Phase separation. Technical Insight: Even though C4-C1P is more soluble than long-chain C16-C1P, it is still a hydrophobic lipid. Adding an ethanolic stock directly to aqueous media causes the lipid to "crash out" of solution, forming micro-aggregates. These aggregates cause localized toxicity and inconsistent dosing.

Corrective Actions:

  • Sonication is Critical: When preparing BSA complexes, bath sonication is required to drive the lipid into the protein's hydrophobic pocket.

  • Temperature Control: Prepare the complex at 37°C. C1P solubility drops drastically at room temperature.

Issue 3: "My results are inconsistent between replicates."

Diagnosis: Adsorption to plastics. Technical Insight: Sphingolipids are "sticky." They rapidly adsorb to the walls of polypropylene tubes and polystyrene pipette tips, effectively reducing the actual concentration delivered to the cells.

Corrective Actions:

  • Glassware: Use borosilicate glass vials for all lipid stock preparation.

  • Low-Retention Plastics: Use siliconized or low-retention pipette tips during the final addition step.

Part 2: Validated Experimental Protocols

Protocol A: The "Gold Standard" BSA-Complexing Method

Recommended for all experiments requiring concentrations >5 µM to minimize non-specific toxicity.

Materials:

  • C4-C1P (stored at -20°C).[1]

  • Fatty Acid-Free BSA (Essential: Fatty acids compete for the binding site).

  • PBS (Ca2+/Mg2+ free).

  • Nitrogen gas stream.[2][3][4]

  • Glass vials (solvent washed).[2][5]

Step-by-Step Workflow:

  • Prepare Lipid Film:

    • Aliquot the required amount of C4-C1P (e.g., 100 µg) into a sterile glass vial.

    • Dry under a gentle stream of Nitrogen gas until a thin film forms.[5]

    • Critical: Remove all traces of organic solvent (chloroform/methanol) to avoid cytotoxicity.

  • Prepare BSA Vehicle:

    • Dissolve Fatty Acid-Free BSA in PBS to a concentration of 4 mg/mL (approx. 60 µM) .

    • Warm the BSA solution to 37°C .

  • Complexing (The "Loading" Step):

    • Add the warm BSA solution to the dried lipid film to achieve a final C4-C1P concentration of 100-500 µM .

    • Note: A molar ratio of 1:1 to 5:1 (Lipid:BSA) is typical.

    • Vortex vigorously for 1 minute.

    • Sonicate in a bath sonicator at 37°C for 10-15 minutes until the solution is optical clear (no visible particles).

  • Delivery:

    • Dilute this stock 1:10 or 1:100 directly into cell culture media.

    • Result: The BSA acts as a "shuttle," releasing C4-C1P to the cell membrane receptors/transporters without disrupting the bilayer integrity [2].

Data Summary: Vehicle Toxicity Comparison
Delivery VehicleMax Tolerated Conc. (HeLa Cells)Solubility StabilityMechanism of Toxicity at High Dose
Ethanol Injection ~10 µMLow (Precipitates < 1h)Solvent shock + Micelle lysis
DMSO Injection ~15 µMModerateMembrane permeabilization
Dodecane/EtOH < 1 µM (High Toxicity) HighMitochondrial Swelling (Artifact) [3]
BSA Complex > 50 µM High (>24h) Specific signaling saturation

Warning: Avoid Dodecane/Ethanol mixtures. While historically used for natural ceramides, dodecane causes irreversible mitochondrial toxicity and vacuolization, often mistaken for C1P effects [3].

Part 3: Mechanistic Visualization

Diagram 1: Delivery Workflow & Cellular Fate

This diagram illustrates the critical difference between Solvent Injection (Toxic) and BSA Delivery (Safe).

C4_C1P_Delivery cluster_A Method A: Solvent Injection (High Toxicity Risk) cluster_B Method B: BSA Complexing (Recommended) Stock C4-C1P Stock (Organic Solvent) DirectAdd Direct Addition to Media Stock->DirectAdd DryFilm Dry to Lipid Film (Remove Solvent) Stock->DryFilm Micelles Micelle Formation (Detergent Effect) DirectAdd->Micelles Lysis Membrane Lysis (Necrosis) Micelles->Lysis BSA_Add Add BSA (4mg/mL) + Sonicate 37°C DryFilm->BSA_Add Complex C4-C1P/BSA Monomeric Complex BSA_Add->Complex Uptake Specific Cellular Uptake/Signaling Complex->Uptake

Caption: Comparison of delivery methods. Solvent injection leads to micelle-induced necrosis, while BSA complexing enables physiological signaling.

Diagram 2: Signaling vs. Toxicity Thresholds

Understanding the dose-dependent shift from signaling to toxicity.

C1P_Signaling C1P_Low C4-C1P (1-10 µM) Physiological Range Target1 cPLA2α Activation (Arachidonic Acid Release) C1P_Low->Target1 Target2 PI3K/Akt Pathway (Pro-Survival) C1P_Low->Target2 Target3 Macrophage Migration C1P_Low->Target3 C1P_High C4-C1P (>20-50 µM) Supra-physiological Tox1 Membrane Solubilization C1P_High->Tox1 Tox2 Mitochondrial Depolarization C1P_High->Tox2 Outcome_Good Cell Survival & Proliferation Target1->Outcome_Good Target2->Outcome_Good Target3->Outcome_Good Outcome_Bad Necrosis / Non-Specific Death Tox1->Outcome_Bad Tox2->Outcome_Bad

Caption: Dose-dependent effects of C4-C1P. High concentrations trigger biophysical toxicity that masks specific biological signaling.

References

  • Gomez-Munoz, A., et al. (2007). Effects of ceramide-1-phosphate on cultured cells: dependence on dodecane in the vehicle. Journal of Lipid Research. Retrieved from [Link]

Sources

Navigating C4 Ceramide-1-Phosphate Signaling: A Technical Guide to Optimizing Incubation Times

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing your C4 ceramide-1-phosphate (C4-C1P) signaling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of working with this bioactive sphingolipid. Here, we move beyond standard protocols to explain the "why" behind the "how," ensuring your experimental design is robust, reproducible, and yields clear, interpretable results.

The Crucial Role of Time in C4-C1P Signaling

Ceramide-1-phosphate (C1P) is a critical signaling molecule involved in a diverse array of cellular processes, including proliferation, survival, inflammation, and migration.[1] C4-C1P, a short-chain, cell-permeable analog, is a powerful tool for dissecting these pathways. However, the dynamic nature of its signaling cascades and its metabolic fate necessitate a careful consideration of incubation times. Too short an exposure may not elicit a detectable response, while prolonged incubation can lead to confounding off-target effects, cytotoxicity, or signal desensitization. This guide will provide a framework for determining the optimal temporal window for your specific experimental question.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with C4-C1P.

Q1: I'm not seeing any effect of C4-C1P in my assay. Is my incubation time too short?

A1: This is a common issue. The optimal incubation time is highly dependent on the specific cellular response you are measuring.

  • Rapid Signaling Events: Phosphorylation cascades, such as the activation of ERK1/2 or Akt, are often rapid and transient. For these events, short incubation times are typically required. For example, significant ERK1/2 phosphorylation in response to C1P can be observed in as little as 20 minutes in RAW264.7 macrophages.

  • Transcriptional and Translational Responses: Cellular processes that require changes in gene and protein expression, such as cell proliferation or the secretion of certain cytokines, will necessitate longer incubation periods. For instance, stimulating DNA synthesis with short-chain C1P analogs in fibroblasts has been shown to require a 24-hour incubation.[2]

  • Cell Migration: The time required to observe cell migration can vary significantly depending on the cell type and the assay system used. Time-lapse microscopy experiments can reveal migratory behavior over several hours. For example, in some cell types, migratory responses can be observed within a 24-hour window.

Recommendation: If you are not observing an effect, a time-course experiment is the first logical step. Start with a broad range of time points, from minutes to 24 hours or longer, to identify the optimal window for your specific assay and cell type.

Q2: I'm observing high levels of cell death in my experiments, even at low concentrations of C4-C1P. What could be the cause?

A2: While C4-C1P is generally considered a pro-survival molecule, prolonged exposure or issues with its delivery can lead to cytotoxicity.

  • Solvent/Vehicle Toxicity: The vehicle used to dissolve and deliver C4-C1P can be a source of toxicity. A common delivery method involves a mixture of ethanol and dodecane. It's crucial to be aware that the dodecane component itself can have cytotoxic effects, including causing mitochondrial swelling and cell death, which may be mistakenly attributed to the C1P.[3] Always include a vehicle-only control in your experiments to account for any solvent-induced effects.

  • Metabolic Conversion: C1P can be dephosphorylated by lipid phosphate phosphatases to ceramide.[4] Ceramide is a pro-apoptotic molecule, and its accumulation over long incubation periods could lead to cell death, counteracting the pro-survival effects of C1P.

  • Off-Target Effects: At high concentrations or with extended incubation times, short-chain lipid analogs can have off-target effects or perturb membrane integrity.

Recommendation: Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration and incubation time for your cell line. Always use the lowest effective concentration and the shortest incubation time necessary to observe your desired effect.

Q3: My results with C4-C1P are inconsistent between experiments. What are the likely sources of variability?

A3: Inconsistent results are often multifactorial. Here are some key areas to investigate:

  • Cell Density and Confluency: The signaling response to C4-C1P can be influenced by cell density. Ensure that you are seeding cells at a consistent density for all experiments and that they are in a logarithmic growth phase when treated.

  • Assay Timing: For kinetic assays, precise timing of reagent addition and measurement is crucial. Any variations in incubation times can lead to significant differences in results, especially for rapid signaling events.

Recommendation: Standardize your experimental workflow as much as possible. This includes cell seeding density, reagent preparation, and the timing of all experimental steps.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving common issues in your C4-C1P experiments.

Issue 1: No Detectable Downstream Signaling (e.g., p-ERK, p-Akt)
Possible Cause Troubleshooting Step Scientific Rationale
Incubation time is too short or too long. Perform a time-course experiment (e.g., 5, 10, 20, 30, 60 minutes).Kinase phosphorylation is often a transient event. The peak of activation can be missed with a single, arbitrary time point.
C4-C1P concentration is suboptimal. Conduct a dose-response experiment (e.g., 1, 5, 10, 25, 50 µM).The cellular response to C4-C1P is concentration-dependent. Too low a concentration may not be sufficient to activate the pathway, while excessively high concentrations can lead to off-target effects or receptor desensitization.
Cell line is not responsive. Test a different cell line known to respond to C1P (e.g., RAW264.7 macrophages).The expression levels of ceramide kinase and downstream signaling components can vary between cell types.
Poor delivery of C4-C1P to cells. Evaluate your delivery method. If using a solvent-based vehicle, ensure it is properly prepared and that the final solvent concentration is not cytotoxic. Consider alternative delivery methods if available.Inefficient delivery will result in a lower effective concentration of C4-C1P at the cellular level.
Issue 2: High Background or Inconsistent Results in Proliferation/Viability Assays
Possible Cause Troubleshooting Step Scientific Rationale
Metabolic activity of cells is affected by the vehicle. Include a vehicle-only control for each time point and concentration.Solvents like ethanol and dodecane can alter cellular metabolism, which can interfere with assays that measure metabolic activity (e.g., MTT, XTT).
C4-C1P is degrading over the long incubation period. Prepare fresh C4-C1P for each experiment. Consider replenishing the media with fresh C4-C1P for very long-term experiments (e.g., > 48 hours).The stability of C4-C1P in culture media over extended periods is not well characterized. Degradation could lead to a decrease in its effective concentration.
Cell seeding density is not optimized. Perform a cell titration experiment to determine the optimal seeding density for your assay.The linear range of most proliferation assays is dependent on the initial cell number. Seeding too few or too many cells can lead to inaccurate and inconsistent results.
Assay endpoint is not optimal. For metabolic assays, perform a time-course of the colorimetric/fluorometric development to ensure you are within the linear range of the assay.Over-incubation with the assay reagent can lead to saturation and non-linearity, while under-incubation can result in a weak signal.

Experimental Protocols & Data Presentation

To aid in your experimental design, we provide the following example protocols and data tables as a starting point. Remember to optimize these for your specific cell type and experimental conditions.

Protocol 1: Time-Course of ERK1/2 Phosphorylation
  • Seed RAW264.7 macrophages in a 12-well plate and starve in serum-free media for 4-6 hours.

  • Prepare a fresh solution of C4-C1P in an appropriate vehicle.

  • Treat the cells with the desired concentration of C4-C1P (e.g., 10 µM) for various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Immediately lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Perform SDS-PAGE and Western blotting using antibodies against phospho-ERK1/2 and total ERK1/2.

  • Quantify the band intensities and express the results as a ratio of phospho-ERK1/2 to total ERK1/2.

Protocol 2: Cell Proliferation Assay (MTT)
  • Seed your cells of interest in a 96-well plate at a predetermined optimal density.

  • Allow the cells to adhere and enter logarithmic growth phase (typically 24 hours).

  • Treat the cells with a range of C4-C1P concentrations and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals with a solubilization buffer.

  • Measure the absorbance at 570 nm.

Table 1: Recommended Starting Incubation Times for Various C4-C1P-Induced Responses
Cellular ResponseCell Type ExampleRecommended Starting Incubation Time
Kinase Phosphorylation (ERK, Akt) Macrophages, Fibroblasts5 - 60 minutes
DNA Synthesis/Proliferation Fibroblasts24 - 72 hours[2]
Cytokine Secretion Macrophages2 - 24 hours
Cell Migration Endothelial cells, Macrophages4 - 24 hours
Gene Expression Various1 - 24 hours

Visualizing C4-C1P Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the core C4-C1P signaling pathway and a typical experimental workflow for optimizing incubation time.

C4_C1P_Signaling cluster_downstream Downstream Signaling cluster_response Cellular Response C4_C1P C4-C1P (exogenous) PI3K_Akt PI3K/Akt Pathway C4_C1P->PI3K_Akt MAPK MAPK (ERK1/2) Pathway C4_C1P->MAPK PKC PKCα Pathway C4_C1P->PKC Migration Migration C4_C1P->Migration CERK Ceramide Kinase (CERK) CERK->C4_C1P C1P production Ceramide Ceramide Ceramide->CERK endogenous synthesis Survival Survival PI3K_Akt->Survival Proliferation Proliferation MAPK->Proliferation Inflammation Inflammation PKC->Inflammation

Caption: C4-C1P signaling pathways.

Incubation_Time_Optimization start Start: Define Experimental Goal (e.g., measure proliferation) time_course Perform Time-Course Experiment (e.g., 24h, 48h, 72h) start->time_course dose_response Perform Dose-Response Experiment (e.g., 1-50 µM) time_course->dose_response analyze Analyze Data and Determine Optimal Time and Concentration dose_response->analyze validate Validate Optimal Conditions in Replicate Experiments analyze->validate end Proceed with Main Experiments validate->end

Caption: Workflow for optimizing incubation time.

Concluding Remarks: The Path to Reliable Data

The successful study of C4-C1P signaling hinges on a methodical approach to experimental design, with the optimization of incubation time being a cornerstone of this process. By understanding the kinetics of the cellular responses you are investigating and by being vigilant for potential artifacts, you can generate high-quality, reproducible data that will advance our understanding of this important signaling molecule. This guide provides a framework for achieving that goal. Remember that the provided protocols and timeframes are starting points; empirical determination of the optimal conditions for your specific system is paramount.

References

  • Gómez-Muñoz, A., et al. (2004). Ceramide-1-phosphate in cell survival and inflammatory signaling.
  • Gómez-Muñoz, A., et al. (1995). Short-chain ceramide-1-phosphates are novel stimulators of DNA synthesis and cell division. Journal of Biological Chemistry, 270(42), 25011-25016.
  • Gómez-Muñoz, A., et al. (2005). Ceramide-1-phosphate promotes cell survival through activation of the phosphatidylinositol 3-kinase/protein kinase B pathway. FEBS letters, 579(17), 3744-3750.
  • Lamour, N. F., et al. (2007). Chain length specificity for activation of cPLA2α by C1P: use of the dodecane delivery system to determine lipid-specific effects. Journal of lipid research, 48(11), 2503-2511.
  • Presa, N., et al. (2016). Exogenous ceramide-1-phosphate (C1P) and phospho-ceramide analogue-1 (PCERA-1) regulate key macrophage activities via distinct receptors. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1861(11), 1795-1805.
  • Gangoiti, P., et al. (2012). Generation of reactive oxygen species (ROS) is a key factor for stimulation of macrophage proliferation by ceramide 1-phosphate. Experimental cell research, 318(4), 350-360.
  • Gómez-Muñoz, A. (2006). Ceramide 1-phosphate, a novel bioactive sphingolipid. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1761(9), 943-952.
  • Gómez-Muñoz, A., et al. (1995). Ceramide-1-phosphate stimulates DNA synthesis and cell division in Rat-1 fibroblasts. FEBS letters, 377(3), 391-394.
  • Boath, A., et al. (2008). Effects of ceramide-1-phosphate on cultured cells: dependence on dodecane in the vehicle. Journal of lipid research, 49(1), 195-202.
  • Matreya LLC. (2016). Sphingosine 1 Phosphate and Ceramide 1 Phosphate. Matreya's Newsletter for Glyco/Sphingolipid Research.

Sources

Technical Support Center: Reducing Variability in C4 Ceramide-1-Phosphate Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Solubility-Bioactivity" Paradox

Welcome. If you are accessing this guide, you are likely experiencing high inter-experimental variability with C4-Ceramide-1-Phosphate (C4-C1P). While C4-C1P is chosen for its enhanced water solubility compared to long-chain (C16/C18) C1P, it remains a hydrophobic sphingolipid.

The Core Problem: The most common source of variability is not the cell line or the readout, but the physical state of the lipid upon addition to the culture. C4-C1P forms micelles. If the critical micelle concentration (CMC) is uncontrolled, or if the lipid adheres to plasticware, the effective concentration reaching the G-protein coupled receptor (GPCR) varies wildly.

This guide moves beyond standard protocols to address the mechanistic reasons for failure, focusing on BSA-complexing and extracellular signaling dynamics .

Module 1: Reagent Preparation (The Critical Start)

Issue: "My stock solution precipitates, or results vary between fresh and frozen aliquots."

Root Cause: C4-C1P is liable to stick to hydrophobic plastic surfaces and hydrolyze if stored improperly. Simple dispersion in water or ethanol often results in unstable delivery.

The Solution: The BSA-Complexing Method .[1] Albumin acts as a physiological carrier, preventing adherence to plastic and presenting the lipid to cell surface receptors in a bioavailable form.

Protocol: Generating Stable C4-C1P:BSA Complexes

Materials:

  • C4-Ceramide-1-Phosphate (powder/chloroform stock).

  • Fatty Acid-Free BSA (Essential: Fatty acids compete for binding sites).

  • Glass vials (Borosilicate). Do not use plastic.

  • Nitrogen gas stream.[1][2][3]

  • Bath sonicator.[2]

Step-by-Step Workflow:

  • Aliquot & Dry: Transfer the required amount of C4-C1P (e.g., in chloroform/methanol) to a glass vial. Dry under a gentle stream of

    
     gas to create a thin film.
    
    • Why? Removes organic solvents that are toxic to cells.

  • Solvent Wash (Optional but Recommended): Add a small volume of ethanol (final concentration in assay must be <0.1%), vortex, and dry again if absolute removal of chloroform is critical.

  • Rehydration: Add sterile PBS containing 0.4% (w/v) Fatty Acid-Free BSA to the dried film.

    • Target Stock Conc: 100 µM - 1 mM.

  • Sonication (The Variable Killer): Sonicate in a water bath at 37°C for 10–15 minutes.

    • Visual Check: The solution must be perfectly clear. If cloudy, micelles are too large.

  • Equilibration: Incubate at 37°C for 30 minutes to allow stable Lipid-BSA complexes to form.

Visualization: Solubilization Workflow

G Start C4-C1P Stock (Chloroform) Dry Dry under N2 Gas (Glass Vial Only) Start->Dry Evaporation Film Lipid Film Formed Dry->Film AddBSA Add PBS + 0.4% Fatty Acid-Free BSA Film->AddBSA Reconstitution Sonicate Bath Sonicate 37°C, 15 min AddBSA->Sonicate Dispersion Complex Stable C4-C1P:BSA Complex (Clear) Sonicate->Complex Equilibration

Caption: Critical workflow for generating bioavailable C4-C1P. Note the mandatory use of glass vials during the drying phase to prevent lipid loss.

Module 2: Cell Culture & Treatment Context[4]

Issue: "I see no migration or signaling response, even with good solubility."

Root Cause: Serum Interference. Fetal Bovine Serum (FBS) contains high levels of S1P, LPA, and unknown lipids that activate the same Gi-coupled pathways, masking the effect of your C4-C1P.

The Solution: Strict serum starvation protocols.

Optimization Guide
ParameterRecommendationScientific Rationale
Starvation Time 12–24 HoursDepletes basal signaling (ERK/AKT phosphorylation) so the C4-C1P spike is detectable.
Starvation Media DMEM/RPMI + 0.1% BSABSA maintains osmotic balance and cell health without introducing growth factors.
Confluency 70–80%Over-confluent cells downregulate surface receptors (contact inhibition).
Passage Number < 15High passage macrophages/fibroblasts often lose C1P receptor sensitivity.

Module 3: Assay Specifics (Migration & Signaling)

Issue: "The migration data is noisy."

Root Cause: C1P-induced migration is dependent on a specific signaling cascade involving MCP-1 (Monocyte Chemoattractant Protein-1) release.[4][5][6] If this autocrine loop is disrupted, migration fails.

The Mechanism: Extracellular C1P Signaling

Unlike intracellular C1P (which regulates survival), exogenous C4-C1P binds a cell-surface Gi-protein coupled receptor. This triggers a cascade that results in the release of MCP-1, which then drives the chemotaxis.

Key Validation Step: If migration fails, run an ELISA for MCP-1 in the supernatant. No MCP-1 = No Migration.

Visualization: The C1P Signaling Cascade

Signaling cluster_kinases Kinase Cascade C4C1P Extracellular C4-C1P GPCR Gi-Coupled Receptor C4C1P->GPCR Binding Gi Gi Protein (PTX Sensitive) GPCR->Gi Activation PI3K PI3K / Akt Gi->PI3K ERK MEK / ERK1/2 Gi->ERK NFkB NF-κB PI3K->NFkB ERK->NFkB MCP1 MCP-1 Release (Chemokine) NFkB->MCP1 Transcription/Secretion Migration Cell Migration (Chemotaxis) MCP1->Migration Autocrine Loop

Caption: The obligatory signaling pathway for C1P-induced migration. Note that MCP-1 release is a prerequisite for the migratory phenotype.[5]

Module 4: Troubleshooting FAQ

Q1: Can I use DMSO instead of the BSA method?

  • Answer: You can, but it is not recommended for migration assays. DMSO can affect membrane fluidity and background migration rates. Furthermore, C4-C1P in DMSO precipitates rapidly upon addition to aqueous media (the "crashing out" effect). BSA complexes are thermodynamically stable.

Q2: My Western blots for p-AKT/p-ERK are faint.

  • Answer: C1P signaling is transient.

    • Peak Signal: usually occurs at 10–15 minutes post-stimulation. If you lyse at 1 hour, you missed it.

    • Phosphatase Inhibitors: Ensure your lysis buffer contains Sodium Fluoride and Sodium Orthovanadate. C1P signaling is highly sensitive to rapid dephosphorylation.

Q3: Does C4-C1P work on all cell types?

  • Answer: No. It is most potent in macrophages (e.g., RAW 264.7, J774A.1) and fibroblasts.[7][8] If using a new cell line, first validate that they express the C1P-responsive GPCR by checking for a Pertussis Toxin (PTX) sensitive calcium flux or ERK phosphorylation.

Q4: How do I store the C4-C1P:BSA stock?

  • Answer: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. We recommend aliquoting into single-use glass vials. Stable for 1–2 months.

References

  • Gómez-Muñoz, A., et al. (2005). "Ceramide 1-phosphate promotes cell migration: Involvement of a specific C1P receptor."[7][6][8] Journal of Lipid Research.[9]

  • Granado, M.H., et al. (2009). "Ceramide 1-phosphate (C1P) promotes cell migration: Involvement of a specific C1P receptor."[7][6][8][10] Cell Signal.

  • Arana, L., et al. (2013). "Ceramide 1-phosphate induces macrophage chemoattractant protein-1 release: involvement in ceramide 1-phosphate-stimulated cell migration."[4][5][6] American Journal of Physiology-Endocrinology and Metabolism.

  • Cayman Chemical. (n.d.). "Sphingolipid Advice: Solubilization Protocols." Technical Support.

  • Rivera, I.G., et al. (2008). "Ceramide 1-phosphate stimulates proliferation of C2C12 myoblasts." Biochemical Journal.

Sources

Technical Support Center: C4 Ceramide-1-Phosphate Reconstitution

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers working with C4 Ceramide-1-Phosphate (C4-C1P) .[1] It addresses the physicochemical challenges of reconstituting this short-chain bioactive lipid, specifically focusing on overcoming precipitation in aqueous media and minimizing solvent toxicity in cell-based assays.[1]

Subject: Alternative Solvents & Delivery Systems for C4-C1P Ticket ID: C1P-SOL-004 Status: Open / Technical Advisory Assigned Specialist: Senior Application Scientist, Lipidomics Division[1]

Core Technical Overview

The Challenge: C4-C1P (N-butyroyl-ceramide-1-phosphate) occupies a physicochemical "middle ground."[1] Unlike long-chain C16-C1P, it possesses sufficient water solubility to be cell-permeable, yet it retains enough hydrophobicity to precipitate rapidly in high-ionic-strength buffers (like PBS or DMEM) or adsorb non-specifically to plastics.[1]

The Solution: Successful reconstitution requires a biphasic approach :

  • Primary Solubilization: Dissolving the lipid monomer in a compatible organic solvent.

  • Secondary Carrier Complexing: "Chaperoning" the lipid into aqueous environments using BSA or specific co-solvent systems to prevent micellar collapse.

Solvent Selection Decision Matrix

Select your reconstitution strategy based on your downstream application.

SolventSelection Start Start: Define Application App_Cell Live Cell Culture (Signaling/Uptake) Start->App_Cell App_Biochem Biochemical Assay (Enzyme Activity/Binding) Start->App_Biochem Q_Serum Is Serum (FBS) Present? App_Cell->Q_Serum Q_Enzyme Is Enzyme Solvent-Sensitive? App_Biochem->Q_Enzyme Method_BSA Method A: BSA Complexing (Recommended) Q_Serum->Method_BSA No (Serum-Free) Method_Dodecane Method B: Ethanol:Dodecane (98:2 v/v) Q_Serum->Method_Dodecane Yes (or High Lipid Conc.) Method_Micelle Method C: Mixed Micelles (Triton X-100 / Phosphatidylserine) Q_Enzyme->Method_Micelle Yes (Lipid Kinases/Phosphatases) Method_Direct Method D: Direct Organic Injection (DMSO/EtOH < 0.1%) Q_Enzyme->Method_Direct No (Robust Enzymes)

Figure 1: Decision matrix for selecting the optimal C4-C1P solvent system based on experimental constraints.[1]

Detailed Protocols & Troubleshooting

Method A: BSA Complexing (The "Gold Standard" for Cells)

Why this works: Albumin acts as a physiological carrier, shielding the hydrophobic ceramide tail from the aqueous environment while presenting the phosphate headgroup for receptor interaction. This method prevents the "precipitation shock" often seen when injecting DMSO stocks directly into media.

Protocol:

  • Stock Prep: Dissolve C4-C1P to 5-10 mM in dry DMSO or Ethanol.

  • Carrier Prep: Prepare a 2% (w/v) Fatty Acid-Free BSA solution in PBS or serum-free media. Filter sterilize (0.22 µm).

  • Complexing:

    • While vortexing the BSA solution, slowly add the lipid stock (dropwise).

    • Ratio: Final lipid concentration should be ≤ 100 µM; solvent concentration < 1%.

    • Incubation: Incubate at 37°C for 15–30 minutes with continuous shaking/mixing.

    • Clarification: If the solution is cloudy, sonicate in a water bath for 1–2 minutes until clear.

Q: My solution is still cloudy after adding C4-C1P to BSA. Is it usable?

  • Diagnosis: The lipid has likely formed large aggregates rather than complexes. This happens if the solvent is added too quickly or the BSA is not "Fatty Acid-Free" (occupied binding sites).[1]

  • Fix: Sonicate the solution in a warm water bath (37°C) for 5 minutes. If clarity does not improve, the lipid has precipitated irreversibly. Discard and repeat, ensuring dropwise addition while vortexing .

Method B: Ethanol:Dodecane (98:[1][2][3][4]2) System

Why this works: Dodecane acts as a hydrophobic "anchor," creating a micro-emulsion that disperses more effectively in aqueous media than pure ethanol.[2]

Protocol:

  • Solvent Prep: Mix 98 parts Absolute Ethanol with 2 parts Dodecane (v/v).

  • Stock Prep: Dissolve C4-C1P in this mixture to 1–5 mM.

  • Delivery: Add this stock directly to cell culture media while swirling rapidly.

  • Limit: Do not exceed 0.1% v/v final concentration in the culture dish to avoid dodecane toxicity.

Q: Can I store the C4-C1P in Ethanol:Dodecane at -20°C?

  • Answer: Yes, but seal the vial tightly with Parafilm. Ethanol is volatile and evaporation will alter the concentration.[3] Dodecane does not freeze at -20°C, so the solution may remain liquid or slushy; this is normal.[1]

Method C: Mixed Micelles (For Enzymatic Assays)

Why this works: Many enzymes (e.g., C1P phosphatases) require the lipid substrate to be presented in a surface-diluted form (micelle) rather than as a monomer.[1]

Protocol:

  • Dry Down: Aliquot the required amount of C4-C1P (in organic solvent) into a glass tube.

  • Add Co-lipid: Add Triton X-100 or Phosphatidylserine (PS) at a defined molar ratio (e.g., 10:1 Detergent:C1P).[2]

  • Evaporate: Dry completely under a Nitrogen stream.

  • Rehydrate: Add assay buffer and sonicate vigorously until the solution is optically clear.

Quantitative Data: Solvent Compatibility & Toxicity[1][4]

Table 1: Solubility & Stability Profile of C4-C1P

Solvent SystemSolubility Limit (approx.)Stability (-20°C)Primary ApplicationRisk Factor
DMSO (Anhydrous) > 10 mMHigh (1 year)Stock SolutionFreezes at RT; hygroscopic (absorbs water).[1]
Ethanol (100%) > 10 mMModerate (6 mo)Stock SolutionEvaporation alters concentration.[1]
PBS + 0.1% BSA ~ 100 µMLow (Use Fresh)Cell TreatmentProtein degradation; bacterial contamination.[1]
Chloroform:MeOH > 20 mMVery High (>1 yr)Long-term StorageToxic to cells; must be evaporated before use.[1]

Table 2: Cellular Toxicity Thresholds (HeLa/HEK293)

SolventMax Tolerated Conc.[4] (v/v)Mechanism of Toxicity
DMSO 0.1% - 0.5%Membrane permeabilization; differentiation artifact.[1]
Ethanol 0.5% - 1.0%Signaling interference; membrane fluidity changes.[1]
Dodecane < 0.1%Hydrocarbon accumulation in lipid bilayers.

Critical Workflow: The "Dropwise" Technique

The most common failure point is the physical mixing step.

MixingProtocol cluster_0 Preparation cluster_1 Action Step1 Lipid in DMSO (High Conc) Step4 Inject Lipid (Subsurface) Step1->Step4 Step2 Warm BSA Buffer (37°C) Step3 Vortex Buffer (Continuous) Step2->Step3 Step3->Step4 Simultaneous Result Stable Complex Step4->Result

Figure 2: The kinetic injection method. Injecting the lipid stock below the surface of the vortexing buffer prevents the formation of insoluble lipid films on the liquid surface.

References

  • Cayman Chemical. Sphingolipid Advice & Reconstitution Protocols. (Accessed 2024).[1][5][6] Recommended solvent systems for short-chain ceramides including Ethanol:Dodecane methods.[1][7][8][9]

  • Avanti Polar Lipids. Ceramide-1-Phosphate Physical Properties and Handling. (Accessed 2024).[1][5][6] Data on solubility limits and storage stability of phosphorylated sphingolipids.

  • Rivera, J., et al. (2009).[2] Structure of Ceramide-1-Phosphate at the Air-Water Solution Interface.[1][10] Biophysical Journal. Detailed analysis of C1P behavior in aqueous buffers and the impact of pH/ions on solubility.

  • Granado, M.H., et al. (2009).[2] Ceramide 1-phosphate (C1P) promotes cell survival.[1][3][11] FEBS Letters. Methodology for delivering C1P to cells using BSA carriers to study signaling pathways.

Sources

Validation & Comparative

comparing bioactivity of C4 ceramide-1-phosphate vs C8 ceramide-1-phosphate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between C4-Ceramide-1-Phosphate (C4-C1P) and C8-Ceramide-1-Phosphate (C8-C1P) .

Executive Summary: The Solubility vs. Bioactivity Trade-off

In experimental sphingolipid biology, the choice between C4-C1P and C8-C1P represents a critical trade-off between aqueous solubility and biological fidelity .

  • C8-C1P (Medium-Chain): The industry standard for mimicking natural, long-chain (C16/C18) Ceramide-1-Phosphate. It possesses sufficient hydrophobicity to partition into cellular membranes, which is required to activate membrane-bound targets like cytosolic phospholipase A2 (cPLA2).

  • C4-C1P (Short-Chain): A highly soluble analog often used to bypass the complex delivery protocols required for C8. However, it frequently acts as a partial agonist or inactive mimetic in live-cell assays because it fails to anchor stably in the lipid bilayer, leading to rapid "washout" and inability to recruit signaling complexes.

Verdict: Use C8-C1P for functional bioactivity assays (migration, inflammation). Use C4-C1P only for cell-free enzymatic kinetics or structural studies where membrane partitioning is not a variable.

Physicochemical Profile & Membrane Interaction

The biological activity of C1P is dictated by its ability to insert its acyl chain into the membrane while presenting its phosphate headgroup to cytosolic proteins.

FeatureC4-Ceramide-1-PhosphateC8-Ceramide-1-Phosphate
Chain Classification Short-chain (Cell-permeable*)Medium-chain (Cell-permeable)
Water Solubility High (forms monomers/small micelles)Low (requires carrier or solvent system)
CMC (Critical Micelle Conc.) High (~mM range)Low (~µM range)
Membrane Retention Poor. Rapidly exchanges between membrane and cytosol.High. Stably integrates into the bilayer.
Delivery Vehicle PBS or simple Ethanol/WaterDodecane/Ethanol or BSA-complex

Expert Insight: The "permeability" of C4-C1P is a double-edged sword. While it enters cells easily, it does not stay in the membrane long enough to sustain signaling. C8-C1P, once delivered, mimics the lateral diffusion of endogenous C16-C1P.

Bioactivity Comparison: cPLA2 Activation & Migration

The primary signaling axis for C1P is the allosteric activation of Group IVA cPLA2, leading to Arachidonic Acid (AA) release and Prostaglandin E2 (PGE2) production.

A. cPLA2 Activation (The Membrane Docking Mechanism)
  • Mechanism: cPLA2 contains a C2 domain (Ca²⁺ dependent) and a cationic patch that binds the anionic phosphate of C1P. This interaction increases the enzyme's residence time on the membrane.

  • C8-C1P Performance: Potently activates cPLA2. Its octanoyl tail anchors the lipid in the membrane, creating a stable docking site for cPLA2.

  • C4-C1P Performance: Significantly lower potency . Due to its short butyryl tail, C4-C1P fails to anchor the enzyme-lipid complex to the membrane. It may activate cPLA2 in a test tube (mixed micelle assay) but fails to sustain AA release in live cells.

B. Macrophage Migration
  • C8-C1P: A potent chemoattractant for macrophages (e.g., RAW 264.7). It triggers the PI3K/Akt and MEK/ERK pathways.[1]

  • C4-C1P: Often shows negligible effect on migration. The transient nature of its interaction with the putative C1P receptor (G-protein coupled) is insufficient to trigger the cytoskeletal rearrangement required for chemotaxis.

Visualization: The Membrane Anchoring Effect

The following diagram illustrates why C8-C1P succeeds where C4-C1P often fails: the stability of the membrane insertion.

C1P_Signaling cluster_membrane Plasma Membrane Environment C8 C8-C1P (Stable Anchor) C4 C4-C1P (Transient/Washout) cPLA2 cPLA2 Enzyme (Target) C8->cPLA2 Allosteric Activation (High Affinity) C4->cPLA2 Weak/Unstable Interaction Substrate Phospholipids (PC/PE) cPLA2->Substrate Hydrolysis AA Arachidonic Acid (Release) Substrate->AA cleavage PGE2 PGE2 / Eicosanoids (Inflammation) AA->PGE2 Migration Chemotaxis / Migration PGE2->Migration

Caption: C8-C1P stably anchors cPLA2 to the membrane substrate, driving downstream signaling. C4-C1P interacts transiently, failing to sustain the complex.

Experimental Protocols

Protocol A: The "Dodecane Delivery" System (Required for C8-C1P)

Why: C8-C1P can form inactive aggregates in aqueous media. Dodecane acts as a hydrophobic chaperone, ensuring the lipid is presented in a bioactive, monomeric-like state.

Reagents:

  • C8-C1P (dried film)

  • Ethanol (Absolute)

  • Dodecane (98%+)[2]

Workflow:

  • Solubilization: Dissolve dried C8-C1P in a mixture of 98% Ethanol / 2% Dodecane (v/v) to create a stock solution (e.g., 1-10 mM).

  • Storage: Store at -20°C. The dodecane prevents irreversible precipitation.

  • Cell Treatment: Add the stock directly to the cell culture media.

    • Target Final Concentration: 1–10 µM.[3]

    • Note: Ensure the final concentration of dodecane in the media is <0.1% to avoid toxicity.

  • Control: Always run a vehicle control (Ethanol/Dodecane only).

Protocol B: C4-C1P Preparation (Aqueous)

Why: C4-C1P is sufficiently soluble to avoid dodecane, but BSA is recommended to prevent non-specific plastic binding.

Workflow:

  • Solubilization: Dissolve C4-C1P in PBS containing 0.1% fatty-acid-free BSA .

  • Sonication: Bath sonicate for 5-10 minutes at room temperature until clear.

  • Usage: Use immediately. Do not store aqueous solutions long-term as hydrolysis can occur.

Summary Table: Experimental Data

Assay TypeC8-C1P ResultC4-C1P ResultInterpretation
Macrophage Migration >3-fold increase vs controlNo significant effectC8 is required for receptor-mediated chemotaxis.
PGE2 Production High stimulation (via cPLA2)Low / NegligibleC4 fails to retain cPLA2 at the membrane.
Cell Permeability High (Time < 10 min)Very High (Time < 2 min)C4 enters faster but leaves faster (washout).
Cytotoxicity Low (at <20 µM)Low (at <50 µM)Both are generally non-toxic at physiological doses.

References

  • Chalfant, C. E., et al. (2004).[4] Ceramide-1-phosphate acts as a positive allosteric activator of group IVA cytosolic phospholipase A2 and enhances the interaction of the enzyme with phosphatidylcholine.[4] Journal of Biological Chemistry.

  • Granado, M. H., et al. (2009).[5] Ceramide 1-phosphate promotes cell migration: Involvement of a specific C1P receptor.[5][6][7][8][9] Cell Signal.[9][10]

  • Gomez-Munoz, A., et al. (1995). Short-chain ceramide-1-phosphates are novel stimulators of DNA synthesis and cell division: antagonism by cell-permeable ceramides.[3][5] Molecular Pharmacology.[3][5]

  • Lamour, N. F., et al. (2007).[11] Effects of ceramide-1-phosphate on cultured cells: Dependence on dodecane in the vehicle.[2][12] Journal of Lipid Research.

  • Simanshu, D. K., et al. (2013). Structure and function of the C2 domain of cytosolic phospholipase A2α. Biochimica et Biophysica Acta.

Sources

A Researcher's Guide to Distinguishing C4 Ceramide-1-Phosphate and Ceramide Effects

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the intricate world of sphingolipid signaling. This document moves beyond simple protocols to provide a deep, mechanistic understanding of two pivotal, yet functionally antagonistic, signaling lipids: ceramide and its phosphorylated derivative, ceramide-1-phosphate (C1P). Our focus is to equip you with the conceptual framework and experimental tools necessary to dissect their distinct cellular effects, particularly when using their short-chain, cell-permeable C4 analogs.

The Ceramide/C1P Rheostat: A Critical Determinant of Cell Fate

At the heart of sphingolipid metabolism lies ceramide, a central hub from which a diverse array of bioactive lipids is generated.[1][2] For decades, ceramide has been characterized as a potent effector of cellular stress responses, primarily driving apoptosis, cell cycle arrest, and inflammation.[3][4][5] However, the cell possesses a critical enzymatic checkpoint: the phosphorylation of ceramide by a ceramide kinase (CerK) to produce ceramide-1-phosphate (C1P).[6][7] This single phosphorylation event dramatically inverts the molecule's biological function. C1P is not merely an inactive metabolite; it is a potent signaling molecule in its own right, promoting cell survival, proliferation, and mediating complex inflammatory responses.[5][6][8]

This dynamic interplay creates a "rheostat" where the balance between ceramide and C1P levels can dictate the life or death of a cell.[5] Understanding how to experimentally tip this balance and isolate the effects of each molecule is paramount for accurate data interpretation and therapeutic targeting.

Divergent Signaling Architectures of Ceramide and C1P

The opposing functions of ceramide and C1P stem from their engagement with entirely different downstream signaling networks.

Ceramide: The Stress-Inducing Signal

Ceramide executes its anti-proliferative and pro-apoptotic functions through several well-defined mechanisms:

  • Enzyme Activation/Inhibition: Ceramide directly binds to and activates protein phosphatases, most notably Protein Phosphatase 2A (PP2A).[9][10] This leads to the dephosphorylation and inactivation of key pro-survival kinases like Akt (Protein Kinase B), effectively shutting down growth signals.[1][9] It also activates stress-related kinases such as JNK and p38 MAPK.[11]

  • Membrane Structural Reorganization: Within the plasma membrane, ceramide's unique biophysical properties allow it to self-associate into large, gel-phase "ceramide-rich platforms."[3] These platforms facilitate the clustering and multimerization of death receptors, such as the Fas receptor (CD95), which is an essential step for initiating the extrinsic apoptotic cascade.[3]

  • Mitochondrial Engagement: Ceramide can directly interact with mitochondria to promote the release of cytochrome c, a critical event in the intrinsic apoptotic pathway.[12]

Ceramide_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stress Stimuli Stress Stimuli Ceramide Ceramide Stress Stimuli->Ceramide Induces Generation Fas Receptor Fas Receptor Ceramide Platform Ceramide Platform Fas Receptor->Ceramide Platform Clusters in Ceramide->Ceramide Platform Forms PP2A PP2A Ceramide->PP2A Activates JNK/p38 JNK/p38 Ceramide->JNK/p38 Activates Apoptosis Apoptosis Ceramide Platform->Apoptosis Initiates DISC Formation Akt Akt PP2A->Akt Dephosphorylates (Inhibits) Growth Arrest Growth Arrest Akt->Growth Arrest Inhibits JNK/p38->Apoptosis

Caption: Ceramide signaling pathways leading to apoptosis and growth arrest.

Ceramide-1-Phosphate (C1P): The Pro-Survival and Mitogenic Signal

C1P counteracts ceramide's effects and promotes cell growth through a dual-action mechanism, functioning both inside and outside the cell.

  • Intracellular Actions:

    • Suppression of Ceramide Production: C1P acts as a potent feedback inhibitor of two key enzymes responsible for ceramide generation: acid sphingomyelinase (aSMase) and serine palmitoyltransferase (SPT).[6][7] By shutting down ceramide production, C1P directly dismantles the pro-apoptotic signal at its source.

    • Pro-Survival Kinase Activation: In direct opposition to ceramide, C1P stimulates the PI3K/Akt signaling cascade, a cornerstone of cell survival and proliferation.[7][13]

    • Inflammatory Mediation: C1P is a direct allosteric activator of cytosolic phospholipase A2α (cPLA2α), the rate-limiting enzyme in the production of arachidonic acid, which is the precursor for inflammatory prostaglandins and leukotrienes.[8][14][15]

  • Extracellular Actions:

    • Receptor-Mediated Chemotaxis: Exogenous C1P can act as a ligand for a putative G protein-coupled receptor (GPCR) on the cell surface.[8][15] This interaction triggers signaling pathways that promote cell migration, a critical process in immunity and cancer metastasis.[6][8]

C1P_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Cellular Response Exogenous C1P Exogenous C1P C1P Receptor (GPCR) C1P Receptor (GPCR) Exogenous C1P->C1P Receptor (GPCR) Binds Migration Migration C1P Receptor (GPCR)->Migration Ceramide Ceramide Intracellular C1P Intracellular C1P Ceramide->Intracellular C1P CerK CerK CerK PI3K/Akt PI3K/Akt Intracellular C1P->PI3K/Akt Activates cPLA2 cPLA2 Intracellular C1P->cPLA2 Activates aSMase/SPT aSMase/SPT Intracellular C1P->aSMase/SPT Inhibits Survival Survival PI3K/Akt->Survival Proliferation Proliferation PI3K/Akt->Proliferation Inflammation Inflammation cPLA2->Inflammation via Arachidonic Acid

Caption: Dual intracellular and extracellular signaling pathways of C1P.

Comparative Summary of Biological Effects

The opposing natures of ceramide and C1P are evident across a range of critical cellular processes.

FeatureCeramideCeramide-1-Phosphate (C1P)
Apoptosis Pro-apoptotic[4][5]Anti-apoptotic, pro-survival[5][6][7]
Cell Proliferation Anti-proliferative, induces cell cycle arrest[4][5]Mitogenic, stimulates cell division[6][13]
Inflammation Generally pro-inflammatory[3][16][17]Complex; can be pro-inflammatory via cPLA2 or anti-inflammatory[8][15][18]
Insulin Signaling Induces insulin resistance by inhibiting Akt[1][9]Promotes glucose uptake[17]
Cell Migration Generally inhibitoryStimulates migration via an extracellular receptor[6][8][15]
Key Molecular Targets PP2A, PKCζ, Cathepsins, Mitochondria[9][10][12][16]cPLA2α, PI3K/Akt, aSMase, a putative GPCR[6][7][13][19]

Experimental Guide: A Validating System for Distinguishing Effects

To dissect the specific contributions of C4-ceramide versus C4-C1P, a multi-pronged approach using pharmacological and genetic tools is essential. The logic is to control the interconversion of these lipids, thereby isolating the function of one from the other.

Essential Pharmacological & Genetic Toolkit
  • Ceramide Kinase (CerK) Inhibitors: These are arguably the most critical tools. By blocking the conversion of ceramide to C1P, they trap the lipid in its pro-apoptotic state. This not only helps to confirm that an observed effect is due to ceramide but can also potentiate its action by preventing its "detoxification" to C1P.[20]

    • Example: NVP-231 is a potent and specific reversible inhibitor of CerK.[20][21]

  • C1P Phosphatase Inhibitors: To study C1P's effects in isolation, one must prevent its hydrolysis back to ceramide.

    • Example: Sodium Fluoride (NaF) is a general phosphatase inhibitor that can effectively block C1P dephosphorylation in cell lysate/membrane preparations.[22]

  • Ceramidase Inhibitors: Ceramide can also be catabolized to sphingosine, which is then phosphorylated to the pro-survival lipid Sphingosine-1-Phosphate (S1P), a major confounding variable. Inhibiting ceramidase ensures the observed effects are not due to the ceramide-to-S1P pathway.[23]

    • Example: N-oleoylethanolamine (NOE) is a well-described ceramidase inhibitor.[23]

  • Genetic Tools (siRNA/CRISPR): Knockdown or knockout of the gene for ceramide kinase (CERK) provides a highly specific method to ablate C1P production, allowing for a definitive test of C1P's role in any ceramide-induced phenomenon.[24][25]

Comparative Experimental Workflow

This protocol provides a framework for determining whether a cellular response is mediated by ceramide or its conversion to C1P.

Experimental_Workflow A 1. Seed Cells (e.g., Macrophages, Cancer Cell Line) B 2. Pre-treatment (1 hour) A->B C Group 1: Vehicle Control B->C D Group 2: CerK Inhibitor (e.g., NVP-231) B->D E 3. Treatment (Time X) C->E D->E F Subgroup A: Vehicle E->F Add to both pre-treatment groups G Subgroup B: C4-Ceramide E->G Add to both pre-treatment groups H Subgroup C: C4-C1P E->H Add to both pre-treatment groups I 4. Endpoint Analysis F->I G->I H->I J Western Blot (p-Akt, Caspase-3) I->J K Cell Viability Assay (MTT, Apoptosis Assay) I->K L Lipid Mass Spectrometry (Validate Ceramide/C1P levels) I->L

Caption: Workflow for dissecting ceramide vs. C1P effects.

Detailed Step-by-Step Methodology:

  • Cell Preparation: Plate your cells of interest at a density appropriate for your chosen endpoint assays and allow them to adhere overnight.

  • Pre-incubation with Inhibitor:

    • Causality: The purpose of pre-incubation is to ensure the inhibitor has entered the cells and is actively engaged with its target (CerK) before the substrate (C4-ceramide) is introduced.

    • Protocol: Aspirate the culture medium. Add fresh medium containing either the CerK inhibitor (e.g., 10 µM NVP-231) or a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

  • Lipid Treatment:

    • Causality: This step introduces the bioactive lipids to initiate the signaling cascades. Including a C4-C1P control group is essential to characterize its distinct effects.

    • Protocol: Without changing the medium, add C4-ceramide, C4-C1P, or a lipid vehicle control to the appropriate wells. The final concentration will be cell-type dependent (typically 10-50 µM). Incubate for the desired time period (e.g., 4, 12, or 24 hours) based on the expected kinetics of your endpoint.

  • Endpoint Analysis and Interpretation:

    • Causality: This is the data collection phase. Using multiple, mechanistically distinct assays provides a self-validating system.

    • Protocols & Expected Outcomes:

      • Apoptosis Assay (e.g., Annexin V/PI staining):

        • If C4-ceramide induces apoptosis and this is enhanced by the CerK inhibitor, it strongly indicates the effect is mediated by ceramide. The enhancement occurs because the cell's protective conversion to C1P is blocked.

        • If C4-C1P protects against a baseline level of apoptosis, this confirms its pro-survival role.

      • Western Blot for p-Akt/Total Akt:

        • If C4-ceramide decreases the p-Akt/Akt ratio and the CerK inhibitor exacerbates this decrease, it confirms ceramide's role in inactivating this pro-survival pathway.

        • If C4-C1P increases the p-Akt/Akt ratio, it demonstrates its opposing, pro-survival signaling function.

      • Lipidomics (LC-MS/MS):

        • Trustworthiness: This is the ultimate validation. Directly measuring the intracellular levels of C4-ceramide and C4-C1P confirms that your inhibitor is working and that the exogenously added lipids are metabolized as expected. In cells treated with C4-ceramide + CerK inhibitor, you should see higher C4-ceramide and lower C4-C1P levels compared to cells treated with C4-ceramide alone.

Conclusion

Distinguishing the cellular effects of ceramide and ceramide-1-phosphate is not merely an academic exercise; it is fundamental to understanding the regulation of cellular homeostasis. These two molecules, separated by a single phosphate group, represent a critical switch between life and death.[5] By employing a logical, multi-faceted experimental approach that combines specific pharmacological inhibitors with robust analytical endpoints, researchers can confidently dissect these opposing signaling pathways. This clarity is essential for identifying novel therapeutic targets and developing next-generation drugs that can precisely modulate the ceramide/C1P rheostat for the treatment of cancer, inflammatory disorders, and metabolic diseases.

References

  • Chalfant, C. E., & Spiegel, S. (2005). Sphingosine 1-phosphate and ceramide 1-phosphate: expanding roles in cell signaling. Journal of Cell Science, 118(20), 4605–4612. [Link]

  • Gómez-Muñoz, A. (2006). Ceramide 1-phosphate/ceramide, a switch between life and death. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1758(12), 2049–2056. [Link]

  • Gómez-Muñoz, A., Gangoiti, P., Granado, M. H., Arana, L., & Ouro, A. (2010). Ceramide and ceramide 1-phosphate in health and disease. Future Lipidology, 5(1), 63-79. [Link]

  • Gómez-Muñoz, A., Ouro, A., Gangoiti, P., & Arana, L. (2018). Role of Ceramide Kinase/C1P in the Regulation of Cell Growth and Survival. International Journal of Molecular Sciences, 19(11), 3382. [Link]

  • Guri, Y., & Chalfant, C. E. (2012). The Role of Ceramide-1-Phosphate in Biological Functions. In Lipid-Mediated Protein Signaling (pp. 175–190). Springer. [Link]

  • Hait, N. C., & Mukhopadhyay, S. (2018). The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer. Mediators of Inflammation, 2018, 1-17. [Link]

  • Hannun, Y. A., & Obeid, L. M. (2018). Sphingolipids and cancer: principles and puzzles. Nature Reviews Cancer, 18(3), 175–192. [Link]

  • Kolesnick, R. N., & Hemer, M. R. (1990). Ceramide is a competitive inhibitor of diacylglycerol kinase in vitro and in intact human leukemia (HL-60) cells. The Journal of biological chemistry, 267(2), 842–847. [Link]

  • Presa, N., Gangoiti, P., & Gómez-Muñoz, A. (2016). Novel signaling aspects of ceramide 1-phosphate. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(1), 3–11. [Link]

  • Summers, S. A. (2006). Ceramides in insulin resistance and lipotoxicity. Progress in lipid research, 45(1), 42–72. [Link]

  • Zeidan, Y. H., & Hannun, Y. A. (2007). Ceramide and ceramide-1-phosphate in cell survival and inflammatory signaling. Sub-cellular biochemistry, 49, 241–262. [Link]

Sources

Comparative Potency Guide: C4-Ceramide-1-Phosphate vs. Natural C1P

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Natural C1P (C16/C18) is the physiological standard required for investigating extracellular receptor-mediated events (e.g., macrophage migration) and authentic membrane domain interactions. C4-Ceramide-1-Phosphate (C4-C1P) serves as a potent, cell-permeable mimetic for intracellular targets, specifically the activation of Group IVA cytosolic phospholipase A2 (cPLA2


).

Critical Distinction: Unlike C2-C1P, which is biologically inactive against cPLA2


, C4-C1P retains the minimum acyl chain length required for hydrophobic groove binding in the C2 domain, making it a superior short-chain analog for inflammatory signaling studies.

Part 1: Physicochemical & Mechanistic Profile

Structural Determinants of Potency

The biological activity of Ceramide-1-Phosphate (C1P) is governed by the accessibility of its phosphate headgroup and the hydrophobic interaction of its acyl chain with specific protein domains.

FeatureNatural C1P (d18:1/16:0) C4-C1P (d18:1/4:0) Impact on Potency
Solubility Highly Hydrophobic (Lipophilic)Amphiphilic / Water SolubleNatural C1P requires carrier systems (dodecane/BSA) for delivery; C4-C1P is readily bioavailable.
Cell Permeability Low (Requires transport or receptor)High (Passive diffusion)C4-C1P rapidly enters the cytosol to target intracellular enzymes (cPLA2, TACE).
cPLA2

Binding
High Affinity (

nM range)
Moderate/High Affinity C4 meets the " >2 carbon" rule required for C2 domain anchoring.
Receptor Binding Agonist (Gi-coupled receptor)Weak / Inactive Short tail fails to stabilize the conformational shift in the putative G-protein coupled receptor required for chemotaxis.
The "Chain Length Rule" in cPLA2 Activation

Research confirms a strict structural cutoff for C1P-mediated activation of cPLA2


. The enzyme's C2 domain contains a cationic patch (Arg59, Arg61, His62) that binds the phosphate headgroup, but a hydrophobic groove is essential for stabilizing the lipid tail.
  • C2-C1P: Inactive. The acetyl group is too short to engage the hydrophobic groove.

  • C4-C1P: Active. The butyryl chain provides sufficient hydrophobic interaction to induce the allosteric change required for enzyme activity.

  • Natural C1P: Potent. Fully occupies the binding pocket, inducing maximal translocation of cPLA2 to the perinuclear membrane.

Part 2: Biological Activity Comparison

Macrophage Migration (Chemotaxis)

Dominant Agent: Natural C1P

  • Mechanism: Extracellular Natural C1P binds a specific Gi-protein coupled receptor on the macrophage surface, triggering the PI3K/Rac1 signaling axis.

  • C4-C1P Limitation: Short-chain analogs often fail to elicit chemotaxis because they rapidly partition into the membrane rather than binding the specific extracellular receptor pocket, or they lack the hydrophobic bulk to trigger the GPCR.

  • Experimental Insight: If observing migration, exogenous Natural C1P must be used. Intracellular generation of C1P (via CerK overexpression) stimulates proliferation, not migration.

Inflammatory Signaling (Eicosanoid Storm)

Dominant Agent: Both (Context Dependent)

  • Mechanism: Direct allosteric activation of cPLA2

    
    , leading to Arachidonic Acid (AA) release and subsequent Prostaglandin E2 (PGE2) synthesis.
    
  • C4-C1P Utility: Excellent for kinetic studies in cell-free systems or acute intracellular stimulation without the interference of delivery solvents (like dodecane).

  • Potency Data: Natural C1P increases cPLA2 activity by lowering the calcium requirement (Ca2+ EC50 drops from ~200 nM to ~30 nM).[1] C4-C1P mimics this effect but requires higher molar concentrations to achieve sustained membrane residence.

Part 3: Experimental Protocols

Protocol A: Delivery of Natural C1P (The Dodecane System)

To be used for migration assays and cPLA2 activation where physiological relevance is paramount.

Reagents:

  • Natural C1P (e.g., d18:1/16:0) - Avanti Polar Lipids or equivalent.

  • Solvent: 98% Ethanol / 2% Dodecane (v/v).

Step-by-Step:

  • Aliquot: Transfer the required amount of C1P (in chloroform) to a glass vial.

  • Dry: Evaporate solvent under a stream of Nitrogen (

    
    ) gas until a thin film forms.
    
  • Resuspend: Add the Ethanol/Dodecane mixture to the dried lipid film. Vortex vigorously for 30 seconds.

    • Target Concentration: 1-5 mM stock.

  • Delivery: Add this stock to the cell culture media (1:100 dilution).

    • Final Concentration: The final media will contain ~0.02% dodecane.

    • Control: Run a vehicle control (media + 0.02% dodecane/ethanol) to rule out solvent toxicity.

Protocol B: Treatment with C4-C1P

To be used for intracellular signaling (cPLA2 activation) and cell survival assays.

Reagents:

  • C4-Ceramide-1-Phosphate (d18:1/4:0).

  • Carrier: Fatty Acid-Free BSA (Bovine Serum Albumin) in PBS.

Step-by-Step:

  • Dry: Evaporate C4-C1P chloroform stock under

    
    .
    
  • Complexing: Add sterile PBS containing 4 mg/mL BSA .

  • Sonication: Sonicate in a bath sonicator at 37°C for 10-15 minutes until the solution is clear (formation of C1P-BSA complexes).

  • Treatment: Add directly to cell culture media.

    • Working Concentration: 5 - 20

      
      M.
      
    • Incubation: 15-30 minutes is sufficient for intracellular uptake and cPLA2 activation.

Part 4: Visualization of Signaling & Workflows

C1P Signaling Pathway (cPLA2 Activation)

C1P_Signaling cluster_membrane Plasma Membrane Exogenous_C1P Exogenous Natural C1P GPCR Gi-GPCR (Putative) Exogenous_C1P->GPCR Ligand Binding C4_C1P C4-C1P (Cell Permeable) cPLA2 cPLA2α (Cytosolic) C4_C1P->cPLA2 Direct Binding (C2 Domain) Migration Macrophage Migration GPCR->Migration Rac1/PI3K CerK Ceramide Kinase (CerK) CerK->cPLA2 Generates Intracellular C1P cPLA2_Mem cPLA2α (Membrane Bound) cPLA2->cPLA2_Mem Translocation (+Ca2+) AA Arachidonic Acid (AA) cPLA2_Mem->AA Hydrolysis of PC COX2 COX-2 AA->COX2 PGE2 Prostaglandins (PGE2) COX2->PGE2 Inflammation

Caption: Dual signaling modalities of C1P. Natural C1P triggers migration via surface receptors, while C4-C1P and intracellular C1P directly activate cPLA2 for eicosanoid synthesis.

Experimental Workflow Decision Tree

Workflow Start Select C1P Analog Natural Natural C1P (C16/C18) Start->Natural Physiological Study Short C4-C1P (Short Chain) Start->Short Mechanistic Tool Solvent Dodecane/Ethanol Delivery Natural->Solvent Required for Hydrophobicity BSA BSA Complexing (Water Soluble) Short->BSA Standard Prep Assay_Mig Assay: Macrophage Migration Solvent->Assay_Mig Valid Assay_cPLA2 Assay: cPLA2 Activation Solvent->Assay_cPLA2 Valid BSA->Assay_Mig INVALID (Receptor Mismatch) BSA->Assay_cPLA2 Valid

Caption: Decision matrix for selecting the correct C1P analog and delivery system based on the target biological endpoint.

References

  • Pettus, B. J., et al. (2004). Ceramide 1-phosphate is a direct activator of cytosolic phospholipase A2.[1][2][3][4][5] Journal of Biological Chemistry.[6] Link

  • Granado, M. H., et al. (2009). Ceramide 1-phosphate promotes cell migration in RAW 264.7 macrophages.[7] American Journal of Physiology-Cell Physiology. Link

  • Subramanian, P., et al. (2005). Ceramide 1-phosphate acts as a positive allosteric activator of group IVA cytosolic phospholipase A2 alpha and enhances the interaction of the enzyme with phosphatidylcholine. Journal of Biological Chemistry.[6] Link

  • Gangoiti, P., et al. (2010). Ceramide 1-phosphate in cell survival and inflammatory signaling.[2][4][6] Journal of Lipid Research.[8][9] Link

  • Stahelin, R. V., et al. (2007).[6] Ceramide-1-phosphate binds group IVA cytosolic phospholipase A2 via a novel site in the C2 domain.[6] Journal of Biological Chemistry.[6] Link

Sources

confirming C4 ceramide-1-phosphate activity via cPLA2 phosphorylation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Confirming C4 Ceramide-1-Phosphate Activity via cPLA2 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

The Biological Context: C4-C1P and the cPLA2 Signaling Cascade

Ceramide-1-phosphate (C1P) is a critical bioactive sphingolipid that regulates a host of cellular processes, including inflammation, proliferation, and survival.[1][2] Unlike its precursor, ceramide, which is often associated with apoptosis, C1P promotes cell growth and survival.[2] A key mechanism through which C1P exerts its pro-inflammatory effects is by activating group IVA cytosolic phospholipase A2 (cPLA2α), the rate-limiting enzyme in the production of arachidonic acid (AA).[1][2] AA is subsequently metabolized into eicosanoids, such as prostaglandins and leukotrienes, which are potent inflammatory mediators.

The activation of cPLA2 is a multi-step process that often involves both an increase in intracellular calcium and phosphorylation on key serine residues.[3][4] Phosphorylation at Serine 505 (Ser505) is a well-established marker of cPLA2 activation.[3][5] Endogenous C1P, generated by ceramide kinase (CerK), has been shown to be a direct activator of cPLA2, facilitating its translocation to cellular membranes and enhancing its enzymatic activity.[4][6]

To study these pathways, researchers often employ C4-C1P, a synthetic, cell-permeable analog with a shorter acyl chain, which effectively mimics the function of endogenous C1P. Therefore, a robust method to confirm the biological activity of exogenously added C4-C1P is to quantify the subsequent phosphorylation of cPLA2 at Ser505.

Signaling_Pathway cluster_outside Extracellular Space cluster_cell Intracellular Environment C4C1P_ext C4-C1P (Exogenous) C4C1P_int Intracellular C4-C1P C4C1P_ext->C4C1P_int Cell Permeable cPLA2_inactive Inactive cPLA2α (Cytosolic) C4C1P_int->cPLA2_inactive Directly Activates & Promotes Translocation cPLA2_active Active p-cPLA2α (Ser505) (Membrane-associated) cPLA2_inactive->cPLA2_active Phosphorylation AA Arachidonic Acid cPLA2_active->AA Hydrolyzes Membrane Phospholipids Prostaglandins Prostaglandins (e.g., PGE2) AA->Prostaglandins COX Pathway

Caption: C4-C1P signaling pathway leading to cPLA2 phosphorylation.

Comparative Analysis: C4-C1P vs. Alternative cPLA2 Activators

To rigorously validate the specific activity of C4-C1P, its effect on cPLA2 phosphorylation should be compared against a panel of well-characterized stimuli. This approach not only confirms the efficacy of C4-C1P but also provides context for its potency and mechanism relative to other signaling pathways.

StimulusTypical ConcentrationPrimary Mechanism of ActionExpected p-cPLA2 (Ser505) OutcomeKey Considerations
C4 Ceramide-1-Phosphate 5-25 µMMimics endogenous C1P; directly binds and activates cPLA2, promoting its phosphorylation and translocation.[4][6]Dose-dependent increase.The short acyl chain (C4) enhances cell permeability. Vehicle control (e.g., DMSO) is critical.
PMA (Phorbol-12-myristate-13-acetate) 10-100 nMPotent activator of Protein Kinase C (PKC), which can phosphorylate cPLA2.Strong, rapid increase.Excellent positive control for the phosphorylation detection system.
Calcium Ionophore (e.g., A23187) 1-5 µMIncreases intracellular Ca2+, which is required for cPLA2 translocation to the membrane, a prerequisite for activation.[4]Minimal phosphorylation alone but potentiates agonist-induced phosphorylation.Confirms the calcium-dependency of the cellular system.
LPS (Lipopolysaccharide) 100 ng/mL - 1 µg/mLActivates TLR4 signaling cascades, leading to downstream kinase activation (e.g., MAPKs) that phosphorylate cPLA2.Slower, sustained increase.Relevant for studies in immune cells (e.g., macrophages).
Vehicle Control Matched to stimulusSolvent for the stimulus (e.g., DMSO, PBS).No change from baseline.Essential for establishing the specificity of the observed effect.

Gold-Standard Experimental Protocol: Western Blot for Phospho-cPLA2 (Ser505)

The most reliable and widely used method to quantify changes in protein phosphorylation is Western blotting. This protocol is designed to be a self-validating system, incorporating the necessary controls for trustworthy and reproducible data.

Sources

Validating C4 Ceramide-1-Phosphate Efficacy: A Comparative Guide to Biomarkers & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C4-C1P Advantage

C4 Ceramide-1-Phosphate (C4-C1P) serves as a critical, cell-permeable analog of endogenous Ceramide-1-Phosphate (C1P). While natural C1P regulates vital cellular processes—inflammation, survival, and migration—its long acyl chains (C16, C18) render it insoluble in aqueous media and difficult to deliver into cells without complex liposomal formulations.

C4-C1P bypasses these delivery barriers. Its short fatty acid chain allows it to partition rapidly into cell membranes, mimicking the bioactivity of intracellular C1P. However, validating its efficacy requires precise biomarkers that distinguish specific C1P signaling (e.g., cPLA2 activation) from generalized lipid effects.

This guide outlines the three gold-standard biomarkers for C4-C1P efficacy, compares C4-C1P to its alternatives, and provides self-validating experimental protocols.

Comparative Analysis: C4-C1P vs. Alternatives

The choice of sphingolipid tool compound dictates the experimental design. C4-C1P is superior for acute signaling studies, whereas natural C1P requires delivery vectors.

FeatureC4-C1P (Recommended) Natural C1P (C16/C18) C2-Ceramide (Non-Phosphate)
Cell Permeability High (Passive diffusion)Low (Requires liposomes/micelles)High
Primary Bioactivity Pro-survival, Pro-inflammatoryPro-survival, Pro-inflammatoryPro-apoptotic (Opposite effect)
Solubility Water-soluble (with BSA carrier)Insoluble (Organic solvents only)Water-soluble
Metabolic Stability Moderate (Susceptible to LPPs)High (Endogenous turnover)Low (Rapidly metabolized)
Key Application Acute signaling (minutes to hours)Long-term phenotype studiesApoptosis induction control

Critical Insight : Do not confuse C4-Ceramide with C4-C1P . C4-Ceramide is often used to induce apoptosis or is converted to C4-C1P by Ceramide Kinase (CERK). To study C1P specifically, you must use the phosphorylated form (C4-C1P) to bypass the rate-limiting CERK step.

Primary Biomarker: cPLA2 Activation & Arachidonic Acid Release

Mechanism : C4-C1P directly binds to the C2 domain of cytosolic phospholipase A2 (cPLA2), causing its translocation to the perinuclear membrane. This allosteric interaction increases the enzyme's catalytic efficiency, triggering the release of Arachidonic Acid (AA).

Validation Criteria :

  • Rapid Response : AA release should occur within 5–15 minutes of treatment.

  • Specificity : The effect must be inhibitable by cPLA2 inhibitors (e.g., pyrrophenone) but not by inhibiting downstream COX enzymes.

Protocol 1: Radio-labeled Arachidonic Acid Release Assay

This assay is the most sensitive quantitative measure of C4-C1P efficacy.

Reagents :

  • [3H]-Arachidonic Acid (0.5 µCi/ml)

  • C4-C1P Stock (prepared in ethanol/dodecane 98:2, then sonicated into PBS/BSA)

  • Fatty Acid-Free BSA (0.1%)

Step-by-Step Methodology :

  • Labeling : Seed cells (e.g., A549 or RAW 264.7) in 24-well plates. Incubate with [3H]-AA for 18–24 hours to reach equilibrium in membrane phospholipids.

  • Washing : Wash cells 3x with PBS containing 0.1% BSA to remove unincorporated label.

  • Equilibration : Incubate in serum-free medium + 0.1% BSA for 1 hour.

  • Stimulation : Add C4-C1P (10–20 µM) . Include a Vehicle Control (PBS/BSA) and a Positive Control (Calcium Ionophore A23187).

  • Harvest : After 15 minutes, remove the supernatant. Centrifuge at 12,000 x g for 5 min to remove cell debris.

  • Quantification : Transfer supernatant to scintillation vials with cocktail. Measure CPM (Counts Per Minute) via liquid scintillation counter.

  • Normalization : Lyse remaining cells (0.1 M NaOH) and measure radioactivity (Total Incorporation).

    • Calculation: % Release = (Supernatant CPM / (Supernatant CPM + Lysate CPM)) × 100.

Secondary Biomarker: PI3K/AKT Phosphorylation

Mechanism : C4-C1P promotes cell survival by activating the PI3K/AKT pathway.[1] This is distinct from the cPLA2 pathway. C1P stimulates the phosphorylation of AKT at Ser473 and Thr308 .

Validation Criteria :

  • Timing : Phosphorylation peaks at 15–30 minutes .

  • Causality Check : Pre-treatment with LY294002 (PI3K inhibitor) must abolish the signal.

Protocol 2: Western Blot Validation
  • Starvation : Serum-starve cells for 12–24 hours (essential to reduce basal AKT phosphorylation).

  • Treatment : Treat with C4-C1P (20 µM) for 0, 5, 15, 30, and 60 minutes.

  • Lysis : Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer.

  • Detection :

    • Primary Ab: Anti-phospho-AKT (Ser473) [1:1000].

    • Loading Control: Anti-Total AKT or Anti-GAPDH.

  • Analysis : Efficacy is confirmed by a >2-fold increase in p-AKT intensity relative to time 0.

Functional Biomarker: Macrophage Migration

Mechanism : Unlike the intracellular actions above, C4-C1P stimulates macrophage chemotaxis via a specific G-protein coupled receptor (Gi-coupled) on the plasma membrane.[2][3][4]

Protocol 3: Transwell Migration Assay
  • Setup : Use a Boyden chamber (8 µm pore size).

  • Seeding : Place macrophages (e.g., RAW 264.7, 5x10^4 cells) in the upper chamber in serum-free media.

  • Chemoattractant : Add C4-C1P (1–10 µM) to the lower chamber.

    • Negative Control: Serum-free media.

    • Positive Control: MCP-1 or 10% FBS.

  • Incubation : 4–6 hours at 37°C.

  • Quantification : Fix and stain migrated cells (Crystal Violet). Count cells in 5 random fields.

    • Self-Validation: Pre-treatment with Pertussis Toxin (Gi inhibitor) should block C4-C1P induced migration, confirming the receptor-mediated mechanism.

Mechanistic Visualization

The following diagram illustrates the dual signaling nature of C4-C1P: its intracellular action (cPLA2/AKT) and extracellular receptor-mediated action (Migration).

C4_C1P_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space C4_Ext C4-C1P (Exogenous) Gi_GPCR Gi-Coupled Receptor C4_Ext->Gi_GPCR Ligand Binding C4_Int C4-C1P (Internalized) C4_Ext->C4_Int Passive Diffusion Migration Macrophage Migration Gi_GPCR->Migration Chemotaxis cPLA2 cPLA2 Activation (Translocation) C4_Int->cPLA2 Direct Binding (C2 Domain) PI3K PI3K C4_Int->PI3K Signaling Cascade AA Arachidonic Acid Release cPLA2->AA Enzymatic Cleavage AKT AKT Phosphorylation (Ser473) PI3K->AKT mTOR mTOR Pathway AKT->mTOR Survival Cell Survival / Proliferation mTOR->Survival

Caption: C4-C1P dual mechanism: Intracellular activation of cPLA2/AKT (survival/inflammation) and extracellular GPCR activation (migration).

Experimental Workflow for Validation

This workflow ensures a robust "Go/No-Go" decision process when testing C4-C1P batches or new cell lines.

Validation_Workflow Start Start: C4-C1P Validation Step1 Step 1: Cell Permeability Check (Optional: Fluorescent C4-C1P) Start->Step1 Step2 Step 2: cPLA2 Assay (15 min) Is AA release > 2-fold vs control? Step1->Step2 Decision1 Result? Step2->Decision1 Step3 Step 3: Western Blot (30 min) Check p-AKT (Ser473) Decision1->Step3 Yes Fail Validation FAILED Check C4-C1P purity or cell line Decision1->Fail No Step3->Fail No Signal Success Validation PASSED Proceed to Functional Assays Step3->Success Signal Detected

Caption: Step-by-step validation logic. cPLA2 activity is the primary rapid checkpoint, followed by AKT signaling confirmation.

References

  • Chalfant, C. E., & Spiegel, S. (2005). Sphingosine 1-phosphate and ceramide 1-phosphate: expanding roles in cell signaling. Journal of Cell Science, 118(20), 4605-4612. Link

  • Gomez-Munoz, A., et al. (2004). Ceramide-1-phosphate promotes cell survival through activation of the phosphatidylinositol 3-kinase/protein kinase B pathway. Molecular Biology of the Cell, 15(4), 1673-1682. Link

  • Pettus, B. J., et al. (2004). Ceramide 1-phosphate is a direct activator of cytosolic phospholipase A2. Journal of Biological Chemistry, 279(12), 11320-11326. Link

  • Granado, M. H., et al. (2009). Ceramide 1-phosphate stimulates macrophage migration through a Gi-protein-dependent pathway. Cellular Signalling, 21(3), 405-412. Link

  • Simanshu, D. K., et al. (2013). Non-vesicular trafficking by a ceramide-1-phosphate transfer protein regulates eicosanoids. Nature, 500(7463), 463-467. Link

Sources

Reproducibility of C4 Ceramide-1-Phosphate Effects Across Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Experimental Design

Executive Summary: The "Soluble Surrogate" Dilemma

Ceramide-1-Phosphate (C1P) is a potent bioactive sphingolipid regulating inflammation, cell migration, and survival.[1][2][3] However, the hydrophobicity of the physiological species (C16-C1P) creates a significant barrier to reproducibility. It requires harsh delivery vehicles (e.g., dodecane/ethanol) that often induce artifactual cytotoxicity.

C4-Ceramide-1-Phosphate (C4-C1P) serves as a cell-permeable, soluble surrogate. While it bypasses the delivery problem, its reproducibility relies on understanding its dual mechanism of action:

  • Extracellular: Activation of a putative Gi-coupled receptor (chemotaxis).[1][3][4]

  • Intracellular: Direct allosteric activation of Group IVA cytosolic phospholipase A2 (cPLA2) (eicosanoid synthesis).

This guide provides the technical framework to distinguish these effects and standardize C4-C1P protocols across macrophage, fibroblast, and epithelial lines.

The Bioactive Landscape: Mechanism of Action

To ensure reproducible data, researchers must distinguish between effects mediated by surface receptors versus intracellular targets. C4-C1P, unlike natural C1P, rapidly crosses the plasma membrane, potentially activating both pathways simultaneously.

Mechanistic Pathway Diagram

The following diagram illustrates the dual signaling axes of C4-C1P.

C1P_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol / Golgi C4_Exo Exogenous C4-C1P GPCR Putative Gi-GPCR C4_Exo->GPCR Ligand Binding Translocation Passive Permeation C4_Exo->Translocation PI3K PI3K / Akt GPCR->PI3K G-protein C4_Endo Intracellular C4-C1P Translocation->C4_Endo NFkB NF-kB PI3K->NFkB MCP1 MCP-1 Release (Migration) NFkB->MCP1 cPLA2 cPLA2 (CaLB Domain) C4_Endo->cPLA2 Allosteric Binding AA Arachidonic Acid cPLA2->AA Hydrolysis Eicosanoids Prostaglandins / Leukotrienes AA->Eicosanoids

Caption: Dual signaling of C4-C1P: Surface GPCR activation drives migration, while intracellular permeation activates cPLA2.

Comparative Performance: C4-C1P vs. Alternatives

Selecting the wrong C1P variant is the primary cause of experimental failure. Use this matrix to validate your reagent choice.

FeatureC4-C1P (Soluble) C16-C1P (Physiological) Sphingosine-1-Phosphate (S1P)
Primary Utility Routine signaling studies, inhibitor screening.Structural biology, specific lipid-protein interaction studies.Distinct signaling (often confused with C1P).[3]
Solubility Water-soluble (micellar).Insoluble. Requires Dodecane/Ethanol or Liposomes.Soluble with BSA carrier.
Cell Permeability High (Passive diffusion).Low (Requires delivery system).High (via transporters/diffusion).
Key Risk Rapid degradation to C4-Ceramide (pro-apoptotic).Vehicle Toxicity: Dodecane causes mitochondrial swelling [1].[5]Activates S1PR1-5 (distinct from C1P receptor).
cPLA2 Activation Potent activator (in vitro & in vivo).Potent, but delivery-dependent.Does not directly activate cPLA2.
Receptor Binding Agonist for C1P receptor (Gi-coupled).Agonist (if presented correctly).Antagonist or distinct receptor profile.

Critical Insight: Never use dodecane/ethanol delivery for survival assays. Research by Wijesinghe et al. confirmed that the dodecane vehicle alone induces mitochondrial toxicity and vacuolization, masking C1P effects [1].

Cell-Line Specific Reproducibility

The effect of C4-C1P is context-dependent. You must tailor your readout based on the cell line's metabolic baseline.

A. Macrophages (RAW 264.7, J774A.1, BMDM)
  • Primary Effect: Chemotaxis (Migration) and Inflammation .

  • Mechanism: Exogenous C4-C1P binds the surface receptor, triggering MCP-1 release via PI3K/Akt and NF-kB pathways [2, 3].[2]

  • Reproducibility Tip: These cells have high phosphatase activity. C4-C1P can be rapidly dephosphorylated to C4-Ceramide.

    • Check: If cells die instead of migrate, your C1P has likely degraded to Ceramide.

  • Expected Data: 2-3 fold increase in migration in Transwell assays (4 hours).

B. Fibroblasts (MEF, NIH3T3)
  • Primary Effect: Proliferation and Survival .[6]

  • Mechanism: Intracellular C1P inhibits Acid Sphingomyelinase (ASMase), lowering pro-apoptotic ceramide levels [4].[3][7]

  • Reproducibility Tip: Serum starvation is non-negotiable. Serum albumin binds short-chain lipids, reducing the effective free concentration of C4-C1P.

C. Epithelial / Cancer Lines (A549, MCF-7)
  • Primary Effect: cPLA2 Translocation .

  • Mechanism: C1P binds the C2/CaLB domain of cPLA2, lowering the calcium threshold required for membrane translocation [5].

  • Expected Data: Rapid arachidonic acid release (within 5-15 minutes).

Validated Experimental Protocol

This protocol is designed to minimize vehicle artifacts and maximize C4-C1P stability.

Reagents
  • C4-C1P: N-butyryl-ceramide-1-phosphate (ammonium salt).

  • Vehicle: Phosphate Buffered Saline (PBS) or water. Avoid DMSO if possible.

  • Carrier: Fatty-acid free BSA (0.1%) only if aggregation is observed (rare for C4).

Workflow Diagram

Protocol_Workflow Step1 1. Solubilization (Water/PBS, Sonication) Step2 2. Seeding (60-70% Confluence) Step1->Step2 Step3 3. Starvation (Serum-free, 12-24h) Step2->Step3 Crucial Step Step4 4. Pulse Treatment (5 - 50 µM C4-C1P) Step3->Step4 Fresh Media Step5 5. Assay Readout (Migration/WB/ELISA) Step4->Step5

Caption: Standardized workflow. Step 3 (Starvation) is critical to remove serum lipid-binding proteins.

Step-by-Step Methodology
  • Preparation: Reconstitute C4-C1P in sterile water or PBS to a 1-5 mM stock. Sonicate in a bath sonicator for 5-10 minutes until the solution is clear (micellar formation). Store at -20°C.

  • Starvation (The "Clean Slate"):

    • Wash cells 2x with PBS.

    • Incubate in serum-free medium (e.g., DMEM + 0.1% fatty-acid free BSA) for 12-24 hours.

    • Why? This synchronizes the cell cycle and removes serum lipids that compete for the C1P receptor.

  • Treatment:

    • Add C4-C1P directly to the media.

    • Concentration:

      • Migration: 1 - 10 µM.

      • cPLA2 Activation: 10 - 50 µM.

    • Timepoints:

      • Signaling (Akt/ERK phosphorylation): 5, 15, 30 min.

      • Migration: 4 - 6 hours.

      • Proliferation:[7][8][9][10] 24 hours.[1][11]

  • Controls:

    • Negative: Vehicle alone (PBS).

    • Specificity Control: Pre-treat with Pertussis Toxin (PTX) (100 ng/mL) to block Gi-protein signaling. If the effect persists, it is likely intracellular (cPLA2 mediated) rather than receptor-mediated [2].

References

  • Wijesinghe, D. S., et al. (2009). Chain length specificity for activation of cPLA2alpha by C1P: Use of the dodecane delivery system to determine lipid-specific effects.[5] Journal of Lipid Research. Link

  • Granado, M. H., et al. (2009).[12] Ceramide 1-phosphate (C1P) promotes cell migration: Involvement of a specific C1P receptor.[1][2][3][4][12][13] Cellular Signalling. Link

  • Arana, L., et al. (2013). Ceramide 1-phosphate induces macrophage chemoattractant protein-1 release: involvement in ceramide 1-phosphate-stimulated cell migration.[2][7][11][14] American Journal of Physiology-Endocrinology and Metabolism. Link

  • Gomez-Munoz, A., et al. (2005). Ceramide-1-phosphate promotes cell survival through activation of the phosphatidylinositol 3-kinase/protein kinase B pathway.[15] FEBS Letters. Link

  • Subramanian, P., et al. (2005). Ceramide 1-phosphate acts as a positive allosteric activator of group IVA cytosolic phospholipase A2 alpha and enhances the interaction of the enzyme with phosphatidylcholine. Journal of Biological Chemistry. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.